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  • Product: 4-(2-Oxo-2-phenylethyl)nicotinonitrile
  • CAS: 39585-62-1

Core Science & Biosynthesis

Foundational

Architecting Privileged Scaffolds: An In-Depth Technical Guide to 4-(2-Oxo-2-phenylethyl)nicotinonitrile

Executive Summary In the landscape of modern drug discovery, the strategic design of molecular scaffolds dictates the success of high-throughput screening (HTS) and subsequent lead optimization. 4-(2-Oxo-2-phenylethyl)ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the strategic design of molecular scaffolds dictates the success of high-throughput screening (HTS) and subsequent lead optimization. 4-(2-Oxo-2-phenylethyl)nicotinonitrile (CAS: 39585-62-1) represents a highly privileged structural motif. By fusing a nicotinonitrile (3-cyanopyridine) core with a phenacyl (2-oxo-2-phenylethyl) appendage, this molecule provides a dense array of hydrogen-bond acceptors, a conformationally flexible linker, and a lipophilic aromatic tail.

This whitepaper provides an authoritative, end-to-end technical guide on the structural rationale, synthetic methodology, analytical validation, and biological evaluation of 4-(2-Oxo-2-phenylethyl)nicotinonitrile, designed specifically for researchers and application scientists in medicinal chemistry.

Structural Biology & Pharmacophore Analysis

The architectural brilliance of 4-(2-Oxo-2-phenylethyl)nicotinonitrile lies in its modularity and its ability to engage multiple binding modalities within target proteins, particularly kinases and phosphodiesterases (PDEs).

  • The Nicotinonitrile Core: The pyridine nitrogen and the C3-cyano group act as potent hydrogen-bond acceptors. In kinase inhibitors, this core frequently mimics the adenine ring of ATP, anchoring the molecule to the conserved hinge region of the kinase domain.

  • The Phenacyl Group (2-Oxo-2-phenylethyl): Attached at the C4 position, the methylene carbon provides a critical degree of rotational freedom, allowing the molecule to adapt to the topography of the binding pocket. The adjacent carbonyl oxygen serves as an additional hydrogen-bond acceptor, while the terminal phenyl ring is perfectly positioned to exploit hydrophobic pockets or engage in π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine or Tyrosine) [1].

Pharmacophore Core Nicotinonitrile Core (H-Bond Acceptor) Linker Methylene Linker (Conformational Flexibility) Core->Linker C4 Position Carbonyl Carbonyl Group (Additional H-Bonding) Linker->Carbonyl α-Carbon Phenyl Phenyl Ring (Hydrophobic/π-π Stacking) Carbonyl->Phenyl Direct Attachment

Fig 1: Pharmacophore mapping of 4-(2-Oxo-2-phenylethyl)nicotinonitrile.

Synthetic Methodology & Protocol

The most efficient route to synthesize 4-(2-Oxo-2-phenylethyl)nicotinonitrile is via a Nucleophilic Aromatic Substitution (SNAr) or an α -arylation approach [3, 4]. The C4 position of 4-chloronicotinonitrile is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the pyridine nitrogen and the C3-cyano group, which significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring.

Synthesis A Acetophenone + NaH (Deprotonation) B Enolate Formation (0°C, Anhydrous THF) A->B C 4-Chloronicotinonitrile (Electrophile Addition) B->C D SNAr Reaction (Room Temp, 2-4h) C->D E Aqueous Quench (Sat. NH4Cl) D->E F Extraction & Drying (EtOAc / Na2SO4) E->F G Recrystallization (Target Compound Isolated) F->G

Fig 2: Step-by-step synthetic workflow via Nucleophilic Aromatic Substitution.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Each phase contains built-in analytical checkpoints to ensure reaction fidelity.

  • Enolate Generation:

    • Action: Dissolve 1.0 equivalent of acetophenone in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.

    • Causality: THF is a polar aprotic solvent that effectively solvates the sodium cation, leaving a highly reactive, "naked" enolate anion. Cooling to 0 °C suppresses unwanted side reactions such as self-aldol condensation. NaH is utilized because its conjugate acid is hydrogen gas ( H2​ ); the evolution of gas drives the deprotonation to irreversible completion.

  • Electrophilic Addition (SNAr):

    • Action: Once hydrogen evolution ceases (indicating complete enolate formation), add 1.0 equivalent of 4-chloronicotinonitrile dropwise as a solution in THF. Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

    • Causality: The highly nucleophilic enolate attacks the electron-deficient C4 position of the pyridine ring. The chloride ion acts as an excellent leaving group, restoring aromaticity and driving the SNAr reaction forward.

    • Validation Check: Monitor via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The disappearance of the 4-chloronicotinonitrile spot confirms reaction completion.

  • Quench and Workup:

    • Action: Carefully quench the reaction by adding saturated aqueous Ammonium Chloride ( NH4​Cl ) at 0 °C. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality: NH4​Cl provides a mild, buffered proton source to neutralize any unreacted NaH without risking the acidic hydrolysis of the sensitive nitrile group. EtOAc is selected for its optimal partition coefficient for moderately polar heterocyclic compounds.

  • Purification:

    • Action: Wash the combined organic layers with brine, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo. Purify the crude product via recrystallization from hot ethanol.

    • Causality: Brine forces residual water out of the organic phase (salting-out effect), and Na2​SO4​ chemically sequesters trace moisture. Recrystallization exploits the differential thermodynamic solubility of the target compound versus impurities, yielding a highly pure crystalline solid ready for biological screening.

Analytical Characterization

To ensure scientific integrity and trustworthiness, the synthesized compound must be rigorously characterized. The tables below summarize the physicochemical properties and the expected spectral data required to validate the structure of 4-(2-Oxo-2-phenylethyl)nicotinonitrile[2].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 4-(2-Oxo-2-phenylethyl)nicotinonitrile
CAS Registry Number 39585-62-1
Molecular Formula C14​H10​N2​O
Molecular Weight 222.24 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Table 2: Expected Analytical Characterization Data

TechniqueExpected Signal/PeakStructural Assignment
1 H NMR ( CDCl3​ ) δ ~4.60 (s, 2H)Methylene ( −CH2​− ) protons linking the rings
1 H NMR ( CDCl3​ ) δ ~7.50 - 8.00 (m, 5H)Phenacyl aromatic protons
1 H NMR ( CDCl3​ ) δ ~8.80 (s, 1H), 8.70 (d, 1H), 7.40 (d, 1H)Pyridine ring protons (C2, C6, C5)
FT-IR (KBr pellet) ~2225 cm−1 Nitrile ( C≡N ) stretch
FT-IR (KBr pellet) ~1690 cm−1 Carbonyl ( C=O ) stretch
LC-MS (ESI+) m/z 223.1 [M+H]+ pseudo-molecular ion

Biological Assays & High-Throughput Screening (HTS)

Given its structural propensity to act as a kinase inhibitor, 4-(2-Oxo-2-phenylethyl)nicotinonitrile is an ideal candidate for High-Throughput Screening (HTS). The most robust method for evaluating such compounds is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Assay Compound Test Compound (CAS 39585-62-1) Incubation Kinase + ATP Incubation Compound->Incubation Dose Response Detection TR-FRET Signal Detection Incubation->Detection Phosphorylation Analysis IC50 & SAR Data Analysis Detection->Analysis Curve Fitting

Fig 3: TR-FRET High-Throughput Screening workflow for kinase inhibition.

TR-FRET Assay Protocol
  • Compound Preparation: Serially dilute the compound in DMSO to create a 10-point dose-response curve. Transfer to a 384-well microtiter plate.

  • Enzyme Reaction: Add the target kinase, a biotinylated peptide substrate, and ATP. Incubate at room temperature for 60 minutes.

    • Causality: The compound competes with ATP for the kinase hinge region. If the compound is active, it prevents the phosphorylation of the biotinylated substrate.

  • Detection Phase: Add a detection mixture containing a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

    • Causality: TR-FRET is utilized because the time-delay measurement (reading the signal microseconds after excitation) completely eliminates background auto-fluorescence from the test compound or biological buffers. This drastically reduces false positives, ensuring high data fidelity.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using positive (known inhibitor) and negative (DMSO only) controls. A Z'-factor >0.5 validates that the assay window is robust and the generated IC50​ values are statistically trustworthy.

Conclusion & Future Perspectives

4-(2-Oxo-2-phenylethyl)nicotinonitrile (CAS 39585-62-1) serves as a masterclass in rational scaffold design. By combining the rigid, hydrogen-bonding capacity of a nicotinonitrile core with the spatial flexibility and lipophilicity of a phenacyl group, it offers medicinal chemists a versatile starting point for lead generation. Utilizing robust SNAr synthetic methodologies and validating biological activity through high-fidelity TR-FRET assays ensures that derivatives of this scaffold can be rapidly and reliably optimized into potent therapeutic agents.

References

  • Utrecht University. "Alpha-Arylation of Acetophenones via a Radical Mechanism". Source: Utrecht University Repository. URL: [Link]

  • ResearchGate. "An Expedient Route to Heterocycles Through α-Arylation of Ketones and Arylamides by Microwave Induced Thermal SRN1 Reactions". Source: ResearchGate. URL: [Link]

Exploratory

The Nicotinonitrile Scaffold: A Technical Guide to Therapeutic Targets and Drug Discovery

Executive Summary Nicotinonitrile (3-cyanopyridine) derivatives represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. Their structural versatility allows for extensive functionalization, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinonitrile (3-cyanopyridine) derivatives represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. Their structural versatility allows for extensive functionalization, making them highly effective modulators of various biological targets[1]. This technical whitepaper explores the primary therapeutic targets of nicotinonitrile derivatives—specifically focusing on oncology—and provides a comprehensive framework for their synthesis, mechanistic evaluation, and validation in drug discovery pipelines.

Primary Therapeutic Targets in Oncology

Nicotinonitrile derivatives exhibit potent antiproliferative and apoptotic activities by interfering with critical kinase signaling pathways[2]. The causality behind selecting these targets lies in their overexpression in malignant tissues, making them ideal candidates for selective inhibition.

PIM-1 Kinase

Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) is a serine/threonine kinase heavily involved in cell cycle progression and apoptosis evasion. Nicotinonitrile derivatives have been shown to act as pan-PIM kinase inhibitors at submicromolar concentrations[2]. By binding to the ATP-binding pocket of PIM-1, these compounds downregulate anti-apoptotic proteins (like Bcl-2) and upregulate pro-apoptotic markers (like Bax and Caspase-3), effectively arresting the cell cycle at the G1 or G2/M phases[2][3].

Epidermal Growth Factor Receptor (EGFR) & VEGFR-2

EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are transmembrane tyrosine kinases responsible for tumor proliferation and angiogenesis. Benzofuran-linked nicotinonitrile derivatives have demonstrated significant EGFR tyrosine kinase (TK) inhibitory activity, with IC₅₀ values comparable to reference drugs like gefitinib[4]. Furthermore, dual inhibition of VEGFR-2 and HSP90 by nicotinonitrile analogs disrupts tumor vascularization and destabilizes oncogenic client proteins[5].

Cyclin-Dependent Kinases (CDK2)

CDK2 is essential for the G1-to-S phase transition in the cell cycle. Pyrazole-fused nicotinonitrile derivatives have been identified as promising CDK2 inhibitors, exhibiting IC₅₀ values (e.g., 0.75 µM) that rival established inhibitors like roscovitine[5].

Mechanistic Pathway Analysis

The following diagram illustrates the dual-inhibition mechanism of nicotinonitrile derivatives on the VEGFR-2 and PIM-1 kinase signaling pathways, highlighting the shift from proliferation to apoptosis.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Proliferation Cell Proliferation VEGFR2->Proliferation Promotes PIM1 PIM-1 Kinase Apoptosis Apoptosis (Bax/Bcl-2) PIM1->Apoptosis Inhibits PIM1->Proliferation Promotes Nicotinonitrile Nicotinonitrile Derivatives Nicotinonitrile->VEGFR2 Inhibits Nicotinonitrile->PIM1 Inhibits

Caption: Mechanism of action: Nicotinonitrile derivatives inhibiting VEGFR-2 and PIM-1 kinase pathways.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of nicotinonitrile derivatives must follow a self-validating workflow. The causality of each step is designed to confirm target engagement sequentially: from cell-free enzymatic inhibition to in vitro cellular phenotypes, and finally, in vivo efficacy.

Synthesis of Nicotinonitrile Core

Rationale: A multicomponent reaction (MCR) approach is preferred for synthesizing 2-amino-nicotinonitrile derivatives due to high atom economy and rapid generation of structural diversity[1].

  • Reagents: Combine the appropriate aldehyde, malononitrile, and an active methylene compound (e.g., acetophenone) in a 1:1:1 molar ratio.

  • Catalysis: Add an excess of ammonium acetate in a polar solvent (e.g., ethanol or acetic acid)[6].

  • Cyclization: Reflux the mixture for 4-6 hours. Monitor completion via Thin-Layer Chromatography (TLC)[1].

  • Purification: Cool the mixture, filter the precipitate, wash with water, and recrystallize from ethanol to obtain the pure nicotinonitrile derivative[6].

In Vitro Kinase Inhibition Assay (EGFR/PIM-1)

Rationale: To confirm that the observed cytotoxicity is a direct result of specific kinase inhibition rather than off-target toxicity.

  • Prepare a serial dilution of the synthesized nicotinonitrile derivative in DMSO[1].

  • Incubate the compound with recombinant human EGFR or PIM-1 kinase, ATP, and a specific peptide substrate in kinase buffer for 30 minutes at 30°C.

  • Quantify the remaining ATP using a luminescent kinase assay kit (e.g., Kinase-Glo).

  • Validation: Calculate IC₅₀ values using non-linear regression. Include a known inhibitor (e.g., Staurosporine for PIM-1, Gefitinib for EGFR) as a positive control to validate assay sensitivity[3][4].

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Rationale: To determine the mechanism of cell death (apoptosis vs. necrosis) and identify the specific phase of cell cycle arrest.

  • Seed cancer cells (e.g., MCF-7, PC-3, or HepG2) in 6-well plates and treat with the derivative at its IC₅₀ concentration for 48 hours[2][3].

  • Harvest cells and double-stain with Annexin V-FITC and Propidium Iodide (PI) for apoptosis analysis.

  • For cell cycle analysis, fix cells in 70% ethanol, treat with RNase A, and stain with PI.

  • Analyze via flow cytometry. Validation: A successful apoptotic inducer will show a significant shift of cell populations into the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants compared to the vehicle control[3].

Workflow Step1 Design & Synthesis (Multicomponent Reaction) Step2 Enzymatic Validation (Kinase Assays: EGFR, PIM-1) Step1->Step2 Step3 Phenotypic Screening (MTT Viability Assay) Step2->Step3 Step4 Mechanistic Profiling (Flow Cytometry: Apoptosis) Step3->Step4 Step5 In Vivo Translation (Xenograft Models) Step4->Step5

Caption: Self-validating experimental workflow for evaluating nicotinonitrile derivatives.

Quantitative Data & Comparative Efficacy

The following table summarizes the quantitative efficacy of leading nicotinonitrile derivatives against various therapeutic targets and cancer cell lines based on recent literature.

Compound Class / TargetTarget KinaseEnzymatic IC₅₀Primary Cell LineCellular IC₅₀ / GI₅₀Reference Standard
Nicotinonitrile (PIM-1)PIM-1 Kinase18.9 nMPC-3 (Prostate)3.60 µMStaurosporine (16.7 nM)[3]
Benzofuran-NicotinonitrileEGFR TK0.81 - 1.12 µMHeLa (Cervical)21.10 µMGefitinib (0.90 µM)[4]
Pyrazole-NicotinonitrileCDK20.75 µMHepG2 (Liver)~8.71 µMRoscovitine (0.99 µM)[5]
Nicotinonitrile (VEGFR-2)VEGFR-23.6 µMVarious1.06 - 8.92 µMSorafenib (4.8 µM)[1]

Future Perspectives in Drug Development

The nicotinonitrile scaffold remains a cornerstone in the development of targeted therapeutics. Future optimization should focus on enhancing blood-brain barrier (BBB) penetration for glioblastoma models[2] and leveraging structure-based drug design (SBDD) to improve selectivity profiles against specific kinase isoforms, thereby minimizing off-target toxicities.

References

  • Fekry RM, et al. "Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives." Organic Chem Curr Res, 2016. URL:[Link]

  • "Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies." Medicinal Chemistry Research, 2025. URL:[Link]

  • "Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition." PubMed, 2022. URL:[Link]

  • "Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study." PMC, 2021. URL:[Link]

Sources

Foundational

Theoretical Profiling of 4-(2-Oxo-2-phenylethyl)nicotinonitrile: A Comprehensive Whitepaper on DFT, Molecular Dynamics, and Photophysical Modeling

Executive Summary The rational design of novel heterocyclic compounds relies heavily on predictive computational models. 4-(2-Oxo-2-phenylethyl)nicotinonitrile represents a highly functionalized molecular scaffold charac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel heterocyclic compounds relies heavily on predictive computational models. 4-(2-Oxo-2-phenylethyl)nicotinonitrile represents a highly functionalized molecular scaffold characterized by a rigid, electron-deficient pyridine ring substituted with a cyano group, juxtaposed against a flexible, electron-rich phenacyl (2-oxo-2-phenylethyl) moiety. This structural dichotomy makes it a versatile precursor for synthesizing complex heterocycles like thienopyridines[1] and a promising candidate for applications ranging from optoelectronics to targeted pharmacophores[2].

This whitepaper provides an in-depth technical guide to the theoretical methodologies—encompassing Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Molecular Docking—used to elucidate the electronic, photophysical, and biological properties of this compound and its close analogs.

Density Functional Theory (DFT) Profiling

To understand the intrinsic chemical reactivity of 4-(2-Oxo-2-phenylethyl)nicotinonitrile, DFT calculations are employed as the gold standard. The selection of the functional and basis set is critical for scientific integrity.

Causality in Computational Design

We utilize the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.

  • Why B3LYP? It provides an optimal balance between computational cost and accuracy for predicting the thermochemistry and geometry of medium-sized organic molecules[3].

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is non-negotiable here. The molecule contains highly electronegative nitrogen (in the cyano and pyridine groups) and oxygen (in the carbonyl group) atoms. Diffuse functions accurately model the extended electron density tails of these lone pairs. Polarization functions (d,p) allow for the asymmetric distortion of atomic orbitals, which is essential for accurately calculating the molecule's dipole moment and hydrogen-bonding potential[4].

Frontier Molecular Orbitals (FMO) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the compound's kinetic stability and chemical reactivity. In nicotinonitrile derivatives, the HOMO is typically localized over the electron-rich phenyl rings, while the LUMO is concentrated on the electron-withdrawing cyano-pyridine core, facilitating intramolecular charge transfer (ICT)[2].

Table 1: Calculated Quantum Chemical Descriptors (Representative Data for Nicotinonitrile Derivatives)

DescriptorSymbolValue (eV)Physical Significance
HOMO Energy EHOMO​ -6.12Electron-donating capability.
LUMO Energy ELUMO​ -2.45Electron-accepting capability.
Energy Gap ΔE 3.67Indicator of kinetic stability and polarizability.
Ionization Potential I 6.12Energy required to remove an electron.
Electron Affinity A 2.45Energy released upon electron addition.
Electronegativity χ 4.28Tendency to attract electrons in a chemical bond.
Chemical Hardness η 1.84Resistance to charge transfer[5].
Chemical Softness S 0.27Measure of molecular polarizability.
Electrophilicity Index ω 5.00Propensity to act as an electrophile[6].

Photophysical and Spectroscopic Modeling

The photophysical properties of 4-(2-Oxo-2-phenylethyl)nicotinonitrile are modeled using TD-DFT . By applying the Polarizable Continuum Model (PCM), researchers can simulate the solvent environment (e.g., ethanol or DMSO) to predict UV-Vis absorption spectra[4]. The primary transitions observed are typically π→π∗ (aromatic rings) and n→π∗ (carbonyl and cyano groups). The theoretical optical band gap derived from these simulations closely mirrors experimental photoluminescence data, confirming the material's potential in blue-light-emitting applications[2].

G Start 4-(2-Oxo-2-phenylethyl) nicotinonitrile GeomOpt Geometry Optimization (DFT/B3LYP/6-311++G**) Start->GeomOpt FMO FMO & MEP Analysis (HOMO-LUMO Gap) GeomOpt->FMO Spectra TD-DFT Spectroscopic Simulation (UV-Vis/IR) GeomOpt->Spectra Docking Molecular Docking & MD Simulations GeomOpt->Docking ADMET ADMET Profiling Docking->ADMET

Fig 1. Computational workflow for the theoretical study of the nicotinonitrile derivative.

Molecular Docking and Biological Interactions

Nicotinonitrile scaffolds are privileged structures in medicinal chemistry, frequently exhibiting anti-inflammatory, antimicrobial, and anticancer activities[7]. The 2-oxo-2-phenylethyl group enhances the molecule's ability to fit into hydrophobic pockets of target proteins (such as Lp-PLA2 or PqsR) while forming crucial hydrogen bonds via the carbonyl oxygen.

G Ligand Nicotinonitrile Derivative Hbond Hydrogen Bonding (Cyano & Oxo groups) Ligand->Hbond PiPi π-π Stacking (Pyridine & Phenyl rings) Ligand->PiPi Target Target Protein (e.g., Lp-PLA2) Inhibition Enzyme Inhibition & Complex Stability Target->Inhibition Hbond->Target PiPi->Target

Fig 2. Proposed molecular interaction pathways between the ligand and biological targets.

Experimental & Computational Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when conducting theoretical studies on this compound.

Protocol A: DFT Geometry Optimization and FMO Analysis
  • Initial Structure Generation: Construct the 3D model of 4-(2-Oxo-2-phenylethyl)nicotinonitrile using GaussView.

  • Pre-optimization: Perform a molecular mechanics (MM2 or UFF) minimization to resolve severe steric clashes. Causality: This prevents the subsequent quantum mechanical calculation from failing due to unphysical starting geometries.

  • DFT Optimization: Execute Gaussian 16 using the opt freq keywords with the B3LYP/6-311++G(d,p) level of theory.

  • Self-Validation (Frequency Check): Analyze the output file for harmonic vibrational frequencies. Critical Step: The absence of imaginary (negative) frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

  • Descriptor Extraction: Extract the HOMO and LUMO energy levels from the .chk file to calculate the global reactivity descriptors (as shown in Table 1).

Protocol B: Molecular Docking Study
  • Ligand Preparation: Import the DFT-optimized structure into AutoDock Tools. Assign Gasteiger partial charges and merge non-polar hydrogens. Causality: Accurate charge distribution is vital because the scoring function relies heavily on Coulombic electrostatic interactions[3].

  • Protein Preparation: Retrieve the target protein crystal structure from the Protein Data Bank (PDB). Strip co-crystallized water molecules and add polar hydrogens to simulate physiological pH conditions.

  • Grid Box Definition: Center a grid box (spacing 0.375 Å) over the known active site of the protein.

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter set to 8 or higher to ensure thorough conformational sampling.

  • Self-Validation (RMSD Check): If re-docking a known co-crystallized ligand as a control, ensure the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is ≤2.0 Å.

  • Interaction Analysis: Visualize the output using Discovery Studio Visualizer to map specific hydrogen bonds (e.g., involving the cyano nitrogen) and π−π stacking interactions.

Conclusion

Theoretical studies on 4-(2-Oxo-2-phenylethyl)nicotinonitrile bridge the gap between abstract quantum mechanics and tangible chemical applications. By employing rigorous DFT and molecular docking workflows, researchers can accurately predict the compound's reactivity hotspots, photophysical behavior, and pharmacological potential. The integration of diffuse and polarization functions in DFT, coupled with self-validating frequency and RMSD checks, ensures that these computational insights are both highly accurate and translatable to real-world laboratory synthesis and drug development.

Sources

Protocols & Analytical Methods

Method

High-Throughput Kinase Inhibition Profiling of Nicotinonitrile Derivatives Using a Luminescent ADP Detection Assay

Executive Summary The nicotinonitrile (3-cyanopyridine) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to design potent kinase inhibitors targeting oncogenic pathways such as EG...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nicotinonitrile (3-cyanopyridine) nucleus is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to design potent kinase inhibitors targeting oncogenic pathways such as EGFR, VEGFR-2, and PIM kinases[1],[2]. Evaluating the efficacy of these compounds requires a robust, universal, and high-throughput screening platform. This application note details the experimental setup for profiling nicotinonitrile-based kinase inhibitors using the homogeneous ADP-Glo™ luminescent assay ()[3].

Mechanistic Rationale & Assay Principle

Unlike radiometric assays that require radioactive isotopes or FRET assays that depend on specific fluorophore-labeled antibodies, the ADP-Glo™ assay quantifies kinase activity by measuring the universal byproduct of the kinase reaction: ADP,[4].

The causality of the assay steps is designed as a self-validating system:

  • Kinase Reaction : The purified kinase (e.g., EGFR L858R/T790M) phosphorylates a substrate, converting ATP to ADP. The nicotinonitrile inhibitor competes with ATP for the hinge-binding pocket, reducing ADP production[5].

  • ATP Depletion : The ADP-Glo™ Reagent is added to simultaneously terminate the kinase reaction and completely deplete the remaining unconsumed ATP[3]. Causality: This step is critical; any residual ATP would cause a false positive in the subsequent luciferase detection step, destroying the trustworthiness of the assay.

  • Detection : The Kinase Detection Reagent converts the generated ADP back into ATP, which is then utilized by a coupled luciferase/luciferin reaction to produce light[6],[3]. The luminescent signal is directly proportional to the ADP concentration, and inversely proportional to the inhibitor's potency.

Workflow A 1. Kinase Reaction (ATP -> ADP) B 2. ATP Depletion (ADP-Glo Reagent) A->B Stop & Deplete C 3. ADP -> ATP Conversion (Detection Reagent) B->C Convert D 4. Luciferase Reaction (Light Emission) C->D Detect E 5. Read Luminescence (IC50 Calculation) D->E Quantify

Figure 1: Homogeneous ADP-Glo kinase assay workflow for inhibitor screening.

Experimental Setup and Materials

Reagents:

  • Kinase : Recombinant Human EGFR (Wild-Type) and mutant EGFR (L858R/T790M)[7].

  • Substrate : Poly(Glu,Tyr) 4:1 (1 mg/mL stock).

  • ATP : Ultra Pure ATP (10 mM stock).

  • Inhibitors : Nicotinonitrile derivatives (10 mM stock in 100% DMSO)[1].

  • Assay Kit : ADP-Glo™ Kinase Assay Kit (Promega, Cat #V9101)[4].

  • Kinase Buffer : 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.

Equipment:

  • 384-well low-volume white microplates (e.g., Corning Cat #3674).

  • Luminescence microplate reader (e.g., GloMax® Discover).

Step-by-Step Experimental Protocol

Note: All steps are optimized for a 384-well plate format with a final kinase reaction volume of 5 µL.

Step 1: Compound Preparation and Serial Dilution

  • Prepare a 3-fold serial dilution of the nicotinonitrile test compounds in 100% DMSO to generate a 10-point dose-response curve.

  • Dilute the DMSO stocks 1:10 in 1X Kinase Buffer to reach a 10% DMSO intermediate solution. (Final DMSO concentration in the assay will be 1%).

Step 2: Kinase Reaction Assembly

  • Add 1 µL of the diluted nicotinonitrile compound (or 10% DMSO vehicle control) to the respective wells of the 384-well white plate.

  • Add 2 µL of the EGFR enzyme/substrate mixture (diluted in 1X Kinase Buffer) to the wells. Incubate for 10 minutes at room temperature to allow pre-binding of the inhibitor.

  • Initiate the reaction by adding 2 µL of ATP (optimized to the K_m of the specific EGFR variant, typically 10-50 µM)[8].

  • Centrifuge the plate briefly (1000 x g, 1 min) and incubate at 30°C for 60 minutes.

Step 3: ATP Depletion

  • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the reaction and deplete unreacted ATP[6].

  • Incubate at room temperature for 40 minutes. Do not shorten this incubation; complete ATP depletion is mandatory for assay trustworthiness.

Step 4: ADP Detection and Luminescence Reading

  • Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and introduce the luciferase/luciferin components[6].

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a microplate reader with an integration time of 0.5–1.0 second per well[6].

Quality Control & Self-Validating Systems

To ensure the trustworthiness of the generated data, the protocol must operate as a self-validating system:

  • ATP-to-ADP Conversion Standard Curve : By mixing known ratios of ATP and ADP (e.g., 100% ATP/0% ADP to 0% ATP/100% ADP) at the assay's specific ATP concentration, researchers can correlate raw Relative Luminescence Units (RLU) to exact ADP concentrations[6],[3]. This validates that the kinase reaction remains within the linear initial velocity phase (<20% ATP conversion), ensuring accurate Michaelis-Menten kinetics.

  • Z'-Factor Calculation : Include positive controls (known inhibitor, e.g., Erlotinib or Osimertinib) and negative controls (DMSO only). A Z'-factor > 0.5 confirms the assay's robustness and suitability for high-throughput screening.

Data Presentation: Nicotinonitrile Profiling Results

The luminescent signal is inversely proportional to the inhibition of the kinase. Percentage inhibition is calculated relative to the vehicle control, and IC₅₀ values are derived using non-linear regression analysis (four-parameter logistic curve).

Table 1: Representative IC₅₀ Values of Nicotinonitrile Derivatives against EGFR Variants

Compound IDScaffold TypeEGFR (WT) IC₅₀ (nM)EGFR (L858R/T790M) IC₅₀ (nM)Selectivity Index (Mutant/WT)
PD-4 Furopyridine-Nicotinonitrile45.2 ± 3.1>10,000< 0.01
PD-13 Furopyridine-Nicotinonitrile11.6 ± 1.310.5 ± 0.71.10
Osimertinib Pyrimidine (Control)14.2 ± 1.55.8 ± 0.42.44
Erlotinib Quinazoline (Control)2.1 ± 0.3>10,000< 0.001

Data adapted from in vitro studies demonstrating the efficacy of functionalized nicotinonitriles against drug-resistant mutant kinases ()[5].

Mechanistic Pathway Visualization

Nicotinonitrile derivatives act as ATP-competitive inhibitors. By blocking the kinase domain of EGFR, they prevent the downstream phosphorylation cascades (PI3K/AKT, RAS/MAPK, STAT3) that drive tumor proliferation[9].

Pathway Ligand EGF Ligand Receptor EGFR (WT / Mutant) Ligand->Receptor Activates PI3K PI3K / AKT Receptor->PI3K MAPK RAS / MAPK Receptor->MAPK STAT STAT3 Receptor->STAT Inhibitor Nicotinonitrile Inhibitor Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation STAT->Proliferation

Figure 2: EGFR signaling pathway and targeted inhibition by nicotinonitriles.

References

  • Todsaporn, D. et al. "Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study." Molecules 2023, 28(7), 3014. MDPI. URL:[Link]

Sources

Application

Application Notes and Protocols for the Purification of 4-(2-Oxo-2-phenylethyl)nicotinonitrile

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the purification of 4-(2-Oxo-2-phenylethyl)nicotinonitrile, a key intermediate in various synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 4-(2-Oxo-2-phenylethyl)nicotinonitrile, a key intermediate in various synthetic pathways. The purity of such intermediates is paramount, as it directly impacts the quality, efficacy, and safety of the final active pharmaceutical ingredients (APIs).[1][2] This guide details two primary purification techniques: recrystallization and flash column chromatography. It offers step-by-step protocols, explains the scientific principles behind experimental choices, and provides methods for assessing the final purity of the compound.

Introduction: The Critical Role of Purity

4-(2-Oxo-2-phenylethyl)nicotinonitrile is a heterocyclic compound featuring a pyridine ring, a nitrile group, and a ketone. This combination of functional groups makes it a versatile building block in medicinal chemistry and materials science.[3] The presence of impurities, which can arise from starting materials, by-products, or degradation, can lead to undesirable side reactions, lower yields in subsequent steps, and compromise the biological activity and safety of the final product.[4][5] Therefore, robust and efficient purification is a critical step in its preparation.

This guide is designed to provide both novice and experienced researchers with the necessary tools to achieve high-purity 4-(2-Oxo-2-phenylethyl)nicotinonitrile, ensuring the reliability and reproducibility of their research.

Compound Profile and Characteristics

A thorough understanding of the physicochemical properties of 4-(2-Oxo-2-phenylethyl)nicotinonitrile is essential for developing effective purification strategies.

PropertyValueSource
CAS Number 39585-62-1
Molecular Formula C₁₄H₁₀N₂O
Molecular Weight 222.24 g/mol
Appearance Expected to be a solid at room temperature.General knowledge of similar structures
Polarity Moderately polar due to the presence of the nitrile, ketone, and pyridine moieties.[6]Inferred from structure

Potential Impurities

The nature and quantity of impurities will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 4-methylnicotinonitrile and an appropriate benzoylating agent.

  • By-products: Resulting from side reactions, such as over-alkylation or self-condensation.

  • Degradation products: The compound may be susceptible to degradation under harsh reaction or work-up conditions.

A preliminary analysis of the crude product by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to identify the number and relative polarity of impurities, which will guide the selection of the most appropriate purification method.[7]

Purification Strategies: A Decision-Making Workflow

The choice between recrystallization and column chromatography depends on the nature of the impurities and the desired scale of purification.

Purification_Workflow start Crude 4-(2-Oxo-2-phenylethyl)nicotinonitrile prelim_analysis Preliminary Purity Assessment (TLC/HPLC) start->prelim_analysis decision Is the major impurity significantly different in polarity? prelim_analysis->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Flash Column Chromatography decision->chromatography No / Multiple Impurities purity_check_recryst Purity Assessment (TLC, MP, HPLC, NMR) recrystallization->purity_check_recryst purity_check_chrom Purity Assessment (TLC, HPLC, NMR) chromatography->purity_check_chrom pure_product Pure Product (≥98%) purity_check_recryst->pure_product purity_check_chrom->pure_product

Caption: Decision workflow for selecting the appropriate purification technique.

Detailed Protocol 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.[8] It is most effective when the desired compound is highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities are either highly soluble or insoluble in the hot solvent.[9]

Rationale for Solvent Selection

The ideal recrystallization solvent will exhibit the following characteristics:

  • Does not react with the compound.

  • Dissolves a large amount of the compound when hot.

  • Dissolves a minimal amount of the compound when cold.

  • Has a boiling point below the melting point of the compound.

  • Is volatile enough to be easily removed from the purified crystals.

Given the moderately polar nature of 4-(2-Oxo-2-phenylethyl)nicotinonitrile, suitable solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures of these with less polar solvents like hexanes.

Step-by-Step Protocol for Recrystallization
  • Solvent Screening: In separate small test tubes, add ~20-30 mg of the crude material. To each tube, add a few drops of a different solvent. Observe the solubility at room temperature. Heat the tubes that did not show complete dissolution to the boiling point of the solvent. A good solvent will dissolve the compound when hot but not at room temperature.[10]

  • Dissolution: In an Erlenmeyer flask, add the crude 4-(2-Oxo-2-phenylethyl)nicotinonitrile. Add a minimal amount of the chosen hot solvent and bring the mixture to a boil with gentle heating and stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to high molecular weight impurities, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[10]

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity.[9] Further analysis by TLC, HPLC, and NMR should be performed to confirm purity.[1][7]

Detailed Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[12][13] It is particularly useful for separating compounds with similar polarities or when multiple impurities are present.[14]

Rationale for Stationary and Mobile Phase Selection
  • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography of moderately polar compounds due to its slightly acidic nature.[15]

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A solvent system is typically developed using TLC. For 4-(2-Oxo-2-phenylethyl)nicotinonitrile, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[16] The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.[6]

Step-by-Step Protocol for Flash Column Chromatography
  • TLC Method Development:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., 3:1, 2:1, 1:1 hexanes:ethyl acetate).

    • Visualize the spots under UV light. The optimal solvent system will show good separation between the desired product and impurities, with the product spot having an Rf of ~0.3.[13]

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a silica gel to crude material ratio of 50:1 to 100:1 is common).[13]

    • Pack the column with silica gel as a slurry in the least polar solvent of your chosen eluent system.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[12]

  • Elution:

    • Begin eluting with the chosen solvent system.

    • If the separation is difficult, a gradient elution can be employed, starting with a less polar solvent mixture and gradually increasing the polarity by adding more of the polar solvent.[12]

    • Collect fractions in test tubes and monitor the elution by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction (or every few fractions) on a TLC plate and develop it to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 4-(2-Oxo-2-phenylethyl)nicotinonitrile.

Purity Assessment

The purity of the final product must be rigorously assessed. The following techniques are recommended:

TechniquePurposeKey Observations
Thin-Layer Chromatography (TLC) Rapid purity check and monitoring of chromatography.A single spot indicates a high degree of purity.[17]
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination.A single major peak with an area percentage >98% is desired.[1][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of impurities.The spectrum should be clean and consistent with the expected structure, with no significant peaks from impurities.[7]
Melting Point (MP) Analysis Assessment of purity for crystalline solids.A sharp melting range indicates high purity. Impurities typically broaden and depress the melting range.[9]
Mass Spectrometry (MS) Confirmation of molecular weight.The observed mass should correspond to the calculated molecular weight of the compound.[18]

Troubleshooting Common Purification Issues

ProblemPossible CauseSuggested Solution
Recrystallization: Oiling out instead of crystallization.The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated.Use a lower-boiling solvent; add slightly more hot solvent.
Recrystallization: No crystals form upon cooling.The solution is not supersaturated; the compound is too soluble in the cold solvent.Scratch the inside of the flask with a glass rod; add a seed crystal; cool in an ice bath; partially evaporate the solvent.
Chromatography: Poor separation of spots.The eluent system is not optimal.Re-optimize the eluent system using TLC; try a different solvent system (e.g., dichloromethane/methanol).[16]
Chromatography: Peak tailing (for pyridine derivatives).Interaction of the basic nitrogen with acidic silanol groups on the silica.[19]Add a small amount of triethylamine (0.1-1%) to the eluent; use a different stationary phase like alumina.[15][19]

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • Consult the Safety Data Sheet (SDS) for 4-(2-Oxo-2-phenylethyl)nicotinonitrile and all solvents and reagents used.

Conclusion

The successful purification of 4-(2-Oxo-2-phenylethyl)nicotinonitrile is a critical step in ensuring the quality and reliability of subsequent research. By carefully selecting the appropriate technique, whether recrystallization or flash column chromatography, and by meticulously following the detailed protocols outlined in this guide, researchers can consistently obtain this valuable intermediate in high purity. Rigorous purity assessment is the final, indispensable step to validate the success of the purification process.

References

  • Novasol Biotech. (2024, October 1).
  • Ningbo Inno Pharmchem Co., Ltd. (2026, March 29).
  • Arborpharmchem. (2024, June 18).
  • Benchchem. (2025).
  • Creative Chemistry.
  • Benchchem.
  • Jun, D., Stodulka, P., Hrabinova, M., & Kuca, K. (n.d.). TLC Determination of Hydrophilicity Parameter of Some Pyridinium Aldoximes.
  • Organic Syntheses. (2025, June 19).
  • Sorbent Technologies, Inc. (2025, August 11).
  • NIUS Chemistry Experiments.
  • Howei. CAS 39585-62-1 | 4-(2-Oxo-2-phenylethyl)nicotinonitrile,≥95%.
  • University of Rochester, Department of Chemistry.
  • University of Calgary.
  • University of New South Wales.
  • NETZSCH Analyzing & Testing. (2020, July 22).
  • Chennaiah, M.
  • Membrane Solutions.
  • Mako, T. L., et al. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
  • Benchchem. (2025, December).
  • University of Massachusetts.
  • Analytical Toxicology. (2017, July 14).
  • El-Sayed, N. N., et al. (2018). A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous.

Sources

Method

developing antiviral agents using the nicotinonitrile scaffold

Application Note: Design, Synthesis, and Evaluation of Nicotinonitrile Scaffolds as Broad-Spectrum Antiviral Agents Strategic Rationale & Mechanistic Insights The nicotinonitrile (3-cyanopyridine) scaffold is widely reco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design, Synthesis, and Evaluation of Nicotinonitrile Scaffolds as Broad-Spectrum Antiviral Agents

Strategic Rationale & Mechanistic Insights

The nicotinonitrile (3-cyanopyridine) scaffold is widely recognized as a "privileged structure" in medicinal chemistry due to its synthetic accessibility and the ease with which diverse substituents can be introduced around the pyridine ring[1]. While historically leveraged for oncology and inflammatory diseases, recent drug discovery efforts have repositioned nicotinonitrile derivatives as potent broad-spectrum antiviral agents[1].

The antiviral efficacy of these compounds generally falls into two mechanistic paradigms:

  • Direct-Acting Antivirals (DAAs): Nicotinonitrile cores can be derivatized into acyclonucleoside analogues (mimicking drugs like Acyclovir) to directly inhibit viral polymerases or integrate into viral DNA/RNA, causing chain termination[2].

  • Host-Directed Therapeutics (HDTs): Substituted nicotinonitriles—particularly pyrrolo[2,3-b]pyridine derivatives—act as potent inhibitors of host kinases such as Adaptor-Associated Kinase 1 (AAK1)[3]. AAK1 regulates clathrin-mediated endocytosis, a critical entry pathway for viruses like Dengue, Ebola, and SARS-CoV-2. By inhibiting host targets rather than viral proteins, these agents present a higher barrier to viral resistance[3].

AntiviralMechanism Virus Viral Pathogen (e.g., SARS-CoV-2, Dengue) Receptor Host Cell Receptor (e.g., ACE2) Virus->Receptor Binds AAK1 Host Kinase (AAK1) Mediates Endocytosis Receptor->AAK1 Recruits Endosome Viral Endocytosis & Intracellular Trafficking AAK1->Endosome Promotes Drug Nicotinonitrile Derivative (Inhibitor) Drug->AAK1 Competitive Inhibition Arrest Arrest of Viral Replication Endosome->Arrest Blocked by Drug

Host-directed antiviral mechanism via AAK1 kinase inhibition by nicotinonitrile derivatives.

Synthetic Workflows & Validated Protocols

To rapidly generate structure-activity relationship (SAR) data, a one-pot multicomponent reaction (MCR) is strategically chosen over linear synthesis. This maximizes atom economy and minimizes intermediate purification steps[4].

SyntheticWorkflow MCR 1. Multicomponent Reaction Aldehyde + Ketone + Cyanoacetate Core 2. Nicotinonitrile Core (2-oxo-1,2-dihydropyridine) MCR->Core Piperidine, Heat Alkylation 3. O-Alkylation / N-Alkylation (e.g., with epichlorohydrin) Core->Alkylation Base, Solvent Screening 5. Phenotypic Antiviral Screening (Viral Titer Reduction) Core->Screening Direct Screening Triazole 4. [3+2] Cycloaddition (Click Chemistry) Alkylation->Triazole Azide, Cu(I) Catalyst Triazole->Screening Purified Library

Step-by-step synthetic workflow for generating and screening nicotinonitrile antiviral libraries.

Protocol 1: One-Pot Synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile Core

Causality Check: Piperidine acts as a basic catalyst, deprotonating the active methylene of ethyl cyanoacetate to initiate a Knoevenagel condensation with the aldehyde. This intermediate undergoes Michael addition with the methyl ketone and cyclizes using the nitrogen source provided by ammonium acetate[5].

  • Reaction Setup: In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), methyl ketone (10 mmol), ethyl cyanoacetate (10 mmol), and ammonium acetate (80 mmol) in 30 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of piperidine dropwise. Self-Validation: The reaction mixture should exhibit a distinct color change (often turning deep yellow/orange) indicating the formation of the Knoevenagel adduct.

  • Reflux: Heat the mixture under reflux for 6–8 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot confirms completion.

  • Isolation: Cool the mixture to room temperature, then pour it into crushed ice. Neutralize with dilute HCl if necessary. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure nicotinonitrile core[4].

  • Analytical Confirmation: Verify the structure via 1 H-NMR. The disappearance of the aldehyde proton and the emergence of a broad singlet at ~12.0 ppm (D 2​ O exchangeable) confirms the formation of the pyridone NH/OH tautomer[5].

Protocol 2: Synthesis of Nicotinonitrile O-Acyclonucleosides

To mimic natural nucleosides, the core is functionalized with aliphatic chains[2].

  • Alkylation: Dissolve the nicotinonitrile core (5 mmol) in anhydrous DMF (15 mL) containing anhydrous K 2​ CO 3​ (7.5 mmol). Stir for 30 minutes at room temperature to form the potassium salt.

  • Coupling: Add an alkylating agent, such as (2-acetoxyethoxy)methyl bromide (6 mmol), dropwise. Stir at 60°C for 4 hours.

  • Purification: Quench with water, extract with dichloromethane (3 x 20 mL), dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography to isolate the O-acyclonucleoside[2].

In Vitro Antiviral Screening Protocol

A critical failure point in antiviral screening is conflating host cell cytotoxicity with true antiviral efficacy. Therefore, this protocol mandates a parallel cytotoxicity counter-screen to calculate the Selectivity Index (SI = CC 50​ / IC 50​ ). Compounds must exhibit an SI > 10 to be considered viable candidates.

Protocol 3: Viral Titer Reduction Assay & Cytotoxicity Counter-Screen
  • Cell Seeding: Seed permissive cells (e.g., Vero E6 for SARS-CoV-2 or Huh7 for Dengue) in 96-well plates at 2×104 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Compound Treatment: Prepare serial dilutions of the synthesized nicotinonitrile derivatives (e.g., 0.1 μM to 100 μM) in assay medium. Pre-treat the cells for 2 hours prior to infection to assess host-directed mechanisms (like AAK1 inhibition)[3].

  • Viral Infection: Infect the cells with the target virus at a Multiplicity of Infection (MOI) of 0.1.

  • Incubation & Readout: Incubate for 48–72 hours. Quantify viral replication using a standard plaque assay or by measuring viral RNA via RT-qPCR from the supernatant.

  • Cytotoxicity Validation (Parallel Plate): On a separate plate of uninfected cells treated identically with the compounds, add CellTiter-Glo reagent to measure cell viability.

  • Data Analysis: Calculate the IC 50​ (concentration reducing viral titer by 50%) and CC 50​ (concentration reducing host cell viability by 50%).

Quantitative Data Summary

The table below summarizes the representative antiviral activities of various nicotinonitrile derivatives across different viral targets, demonstrating the scaffold's broad-spectrum potential.

Compound Class / DerivativeTarget Virus / KinaseAssay TypeEfficacy MetricReference
Glycyvir (Nicotinic acid derivative)SARS-CoV-2 / HIV-1 PseudovirusIn Vitro Viral EntryPotent Inhibition (Qualitative)[1]
Compound 231 (Pyridine derivative)Rotavirus WaViral Titer Reduction60.0% Reduction[6]
Compound 231 (Pyridine derivative)Adenovirus Type 7Viral Titer Reduction53.3% Reduction[6]
Compound 1 (Pyrrolo[2,3-b]pyridine)Host AAK1 (Dengue/Ebola entry)Kinase Binding AssayK D​ = 53 nM[3]
Acyclonucleoside Analogues Broad-spectrum (HSV models)Cell-based viabilityVariable (chain-length dependent)[2]

Sources

Application

Application Note: Cell Culture Protocols for Evaluating 4-(2-Oxo-2-phenylethyl)nicotinonitrile

Introduction & Scientific Rationale 4-(2-Oxo-2-phenylethyl)nicotinonitrile (CAS: 39585-62-1) is a synthetic organic compound belonging to the. Nicotinonitrile derivatives have garnered significant attention in drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

4-(2-Oxo-2-phenylethyl)nicotinonitrile (CAS: 39585-62-1) is a synthetic organic compound belonging to the. Nicotinonitrile derivatives have garnered significant attention in drug development due to their potent biological activities, particularly as1[1]. In oncology, these compounds primarily exert their cytotoxic effects by functioning as competitive inhibitors of critical protein kinases, such as PIM-1, which are often overexpressed in human carcinomas[1][2].

Inhibition of PIM-1 kinase by nicotinonitrile derivatives prevents the phosphorylation of downstream pro-apoptotic proteins like BAD, thereby shifting the cellular balance toward apoptosis and inducing 2[2]. This application note provides a comprehensive, self-validating cell culture protocol for testing the cytotoxicity, apoptotic induction, and target modulation of 4-(2-Oxo-2-phenylethyl)nicotinonitrile in human breast (MCF-7) and prostate (PC-3) cancer cell lines[2][3].

Mechanistic Pathway Visualization

Pathway Compound 4-(2-Oxo-2-phenylethyl) nicotinonitrile PIM1 PIM-1 Kinase Compound->PIM1 Inhibits ATP Binding Apoptosis G1 Arrest & Apoptosis Compound->Apoptosis Net Effect: Induction BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Antagonizes Bcl2->Apoptosis Prevents

Mechanism of action: Nicotinonitrile-mediated PIM-1 kinase inhibition leading to apoptosis.

Experimental Design & Causality

To ensure reproducibility and scientific integrity, the experimental parameters are grounded in the specific physicochemical and biological properties of nicotinonitriles:

  • Cell Line Selection: MCF-7 and PC-3 cells are selected because they exhibit high basal levels of PIM-1 kinase, making them highly sensitive to nicotinonitrile-based inhibitors[2]. WI-38 (normal human fibroblasts) should be included as a negative control to establish the therapeutic selectivity index[3].

  • Assay Selection (SRB vs. MTT): The Sulforhodamine B (SRB) assay is utilized instead of the traditional MTT assay. Nicotinonitriles can sometimes interfere with mitochondrial oxidoreductases, leading to false-positive viability readouts in MTT assays. SRB binds stoichiometrically to basic amino acids, providing a direct and reliable measure of cellular protein mass[3][4].

  • Solvent Control: 4-(2-Oxo-2-phenylethyl)nicotinonitrile is highly hydrophobic. It must be reconstituted in 100% DMSO. The final assay concentration of DMSO must be strictly maintained at ≤0.1% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Protocols

Reagent Preparation
  • Master Stock: Dissolve 4-(2-Oxo-2-phenylethyl)nicotinonitrile powder in sterile, cell-culture grade DMSO to create a 10 mM master stock. Aliquot into light-protected microcentrifuge tubes and store at -20°C to prevent repeated freeze-thaw degradation.

  • Working Dilutions: On the day of the experiment, perform serial dilutions in complete culture media to achieve final concentrations ranging from 0.1 µM to 50 µM.

Cell Culture Maintenance
  • Cultivate MCF-7 and PC-3 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cultures in a humidified incubator at 37°C with 5% CO₂. Pass cells at 80% confluency using 0.25% Trypsin-EDTA.

SRB Cytotoxicity Assay
  • Seeding: Seed cells at a density of 1 × 10⁴ cells/well in 96-well plates. Incubate for 24 hours to allow attachment[4].

  • Treatment: Aspirate media and add 100 µL of media containing the compound at various concentrations (0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin or Staurosporine)[2][3]. Incubate for 72 hours.

  • Fixation: Add 50 µL of cold 50% Trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 50 µL of 0.4% SRB solution (in 1% acetic acid) to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing & Reading: Wash plates 4 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the bound dye with 100 µL of 10 mM Tris base (pH 10.5). Read absorbance at 540 nm using a microplate reader.

Apoptosis Analysis (Annexin V/PI)
  • Treat cells in 6-well plates with the IC₅₀ concentration of the compound for 48 hours.

  • Harvest cells (including floating cells) and wash twice with cold PBS.

  • Resuspend in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark. Analyze via Flow Cytometry within 1 hour to quantify early and late apoptotic populations[2].

Workflow Visualization

Workflow Prep Compound Prep (10 mM DMSO Stock) Culture Cell Seeding (MCF-7 & PC-3) Prep->Culture Dilute to 0.1-50 µM Assay SRB Assay (Viability & IC50) Culture->Assay 72h FACS Flow Cytometry (Annexin V/PI) Culture->FACS 48h WB Western Blot (PIM-1 & BAD) Culture->WB 24h-48h

Experimental workflow for evaluating nicotinonitrile derivatives in cell culture.

Data Presentation & Expected Outcomes

Based on the structural homology of 4-(2-Oxo-2-phenylethyl)nicotinonitrile to established PIM-1 inhibitors, the following tables illustrate the expected quantitative data structure for these assays[2][3].

Table 1: Expected Cytotoxicity (IC₅₀) Profile

Cell LineTissue OriginCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (Normal Cells)
MCF-7Human Breast Carcinoma3.58 ± 0.421.20 ± 0.15> 15
PC-3Human Prostate Carcinoma3.60 ± 0.351.85 ± 0.20> 15
WI-38Normal Human Fibroblast> 60.004.50 ± 0.50N/A

Table 2: Apoptotic Population Distribution (PC-3 Cells at 48h)

Treatment GroupViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control (0.1% DMSO)98.10.50.41.0
Compound (IC₅₀ Dose)62.518.415.83.3
Staurosporine (Positive Control)45.025.222.17.7

(Note: Data summarized above reflects typical benchmark responses for potent nicotinonitrile-based PIM-1 kinase inhibitors[2].)

References

  • Benchchem. "Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide." Benchchem. 1

  • National Institutes of Health (PMC). "Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives." NIH. 3

  • Acta Chimica Slovenica. "Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation." Chem-Soc.si.4

  • Medicinal Chemistry Research. "Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies." Elsevier Pure.2

  • Howei Life Science. "CAS 39585-62-1 | 4-(2-Oxo-2-phenylethyl)nicotinonitrile, ≥95%." Howei.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting unexpected results in nicotinonitrile bioassays

Welcome to the Technical Support Center for Nicotinonitrile Bioassays. As a Senior Application Scientist, I frequently consult with researchers facing anomalous data when screening nicotinonitrile (3-cyanopyridine) libra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nicotinonitrile Bioassays. As a Senior Application Scientist, I frequently consult with researchers facing anomalous data when screening nicotinonitrile (3-cyanopyridine) libraries. While this scaffold is a "privileged structure" in medicinal chemistry—yielding marketed kinase inhibitors like bosutinib and neratinib[1][2]—its physicochemical properties often trigger assay interference.

This guide abandons generic troubleshooting to unpack the precise causality behind these artifacts. Every protocol provided here functions as a self-validating system, ensuring that your experimental choices are grounded in rigorous scientific logic.

Part 1: Diagnostic Decision Tree

Before altering your assay parameters, use the logical workflow below to isolate the root cause of erratic readouts.

G Start Unexpected Bioassay Result CheckCurve Evaluate Dose-Response Curve Start->CheckCurve IsSteep Steep Hill Slope (>2) or Non-Parallel? CheckCurve->IsSteep TestSolubility Perform Kinetic Solubility Test IsSteep->TestSolubility Yes (Possible Insolubility) TestPAINS Detergent Counter-Screen (e.g., 0.01% Triton X-100) IsSteep->TestPAINS Yes (Possible Aggregation) Precipitation Compound Precipitation TestSolubility->Precipitation Visible Pellet / High Scatter Aggregation Colloidal Aggregation (PAINS Behavior) TestPAINS->Aggregation IC50 Shifts >10-fold

Diagnostic workflow for resolving erratic dose-response curves in nicotinonitrile bioassays.

Part 2: FAQs & Troubleshooting Guides

Q1: My nicotinonitrile hits show sub-micromolar IC50 values in a biochemical kinase assay, but the Hill slopes are unusually steep (>2.0). Are these false positives?

Causality: A steep Hill slope is a classic hallmark of colloidal aggregation, a prevalent mechanism of Pan-Assay Interference Compounds (PAINS)[3][4][5]. Substituted nicotinonitriles, particularly those with highly hydrophobic appendages, can self-associate in aqueous buffers to form sub-micron colloidal particles. These aggregates nonspecifically sequester the target enzyme (e.g., PIM-1 or VEGFR-2) onto their surface, leading to apparent, yet artifactual, inhibition[1][2].

Self-Validating Protocol: Detergent Counter-Screen To validate if your compound is an aggregator, you must disrupt the colloid formation using a detergent-shift assay.

  • Prepare your standard assay buffer and a modified buffer containing 0.01% (v/v) Triton X-100 (a non-ionic surfactant).

  • Perform a 10-point serial dilution of the nicotinonitrile derivative in both buffers.

  • Incubate the compound with the target enzyme for 15 minutes before adding the substrate.

  • Measure the reaction readout and calculate the IC50. Validation Check: If the IC50 shifts by >10-fold (becomes significantly less potent) in the presence of Triton X-100, the initial result was an aggregation-based false positive. True competitive inhibitors will maintain consistent potency regardless of the detergent[3][4].

Q2: I am observing high variability between replicates and non-parallelism when comparing my test compound's dose-response curve to the reference standard. What is causing this?

Causality: Non-parallelism in dose-response curves indicates that the test compound and the standard do not share functional similarity or are experiencing different physical states in the assay[6][7]. For nicotinonitriles, this is frequently caused by compound precipitation at higher doses. When a compound exceeds its thermodynamic solubility limit, it precipitates, reducing the effective free concentration in solution and causing erratic, non-sigmoidal curve asymptotes[8].

Self-Validating Protocol: High-Speed Centrifugation Solubility Test

  • Dilute the nicotinonitrile stock (in DMSO) into the aqueous assay buffer to the maximum concentration used in your dose-response curve (e.g., 100 µM). Ensure the final DMSO concentration matches the assay (typically <1%).

  • Vortex vigorously for 30 seconds, then incubate at the assay temperature (e.g., 37°C) for 1 hour.

  • Centrifuge the microcentrifuge tubes at >14,000 x g for 20 minutes[8].

  • Carefully inspect the bottom of the tube for a visible pellet. Validation Check: The presence of a pellet confirms precipitation. You must cap your maximum assay concentration below this solubility limit or optimize the buffer with solubilizing agents to achieve a valid, parallel dose-response curve.

Q3: We are using a FRET-based assay, and some nicotinonitrile derivatives are showing negative inhibition (signal higher than the vehicle control). Why?

Causality: This is a technology-related assay interference[4]. The extended conjugated systems often found in fused nicotinonitrile derivatives can exhibit intrinsic auto-fluorescence[9]. If the compound's emission spectrum overlaps with the FRET acceptor's emission, it will artificially inflate the signal, masking any true inhibition and resulting in negative calculated inhibition values.

Self-Validating Protocol: Compound-Only Counter-Screen

  • Measure the fluorescence of the compound in the assay buffer without the enzyme or fluorophore reagents. Validation Check: If auto-fluorescence is detected at the assay's specific wavelengths, you must switch to an orthogonal assay technology, such as AlphaScreen or a label-free mass spectrometry-based assay, to bypass the optical interference.

Part 3: Quantitative Data & Thresholds

To assist in rapid triage, compare your experimental parameters against these established thresholds for nicotinonitrile bioassays.

ParameterExpected Value (True Hit)Flag for Interference (Artifact)Probable Mechanistic Cause
Hill Slope (n_H) 0.8 to 1.2> 2.0 or < 0.5Colloidal aggregation or multiple binding sites[5]
Detergent IC50 Shift < 2-fold change> 10-fold increasePAINS / Colloidal Aggregation[3][4]
Curve Parallelism Parallel to referenceIntersecting / Non-parallelInsolubility at high doses[6][7]
Replicate CV% < 10%> 20% at high concentrationsCompound precipitation[8]

Part 4: Mechanistic Pathway Verification

When a nicotinonitrile hit is validated as a true active, it is critical to confirm its downstream cellular effects. For instance, many oncological nicotinonitriles are designed as pan-PIM kinase inhibitors. True inhibition should trigger specific apoptotic markers rather than general, target-independent cytotoxicity (a non-technology PAINS mechanism like membrane disruption)[1][4].

Pathway Nicotinonitrile Nicotinonitrile Lead PIM1 PIM-1 Kinase Nicotinonitrile->PIM1 Competitive Inhibition Cdc25A Cdc25A Phosphatase PIM1->Cdc25A Prevents Phosphorylation Apoptosis Apoptosis (Bax/Bcl-2 modulation) PIM1->Apoptosis Upregulates P53/Caspase-3 CellCycle Cell Cycle Arrest (G2/M) Cdc25A->CellCycle Downstream Effect

Mechanistic pathway of validated nicotinonitrile PIM-1 kinase inhibitors inducing apoptosis.

Self-Validating Protocol: Downstream Apoptosis Verification To ensure the observed cytotoxicity is target-driven:

  • Treat target cells (e.g., HepG2 or MCF-7) with the validated nicotinonitrile compound at 1x and 5x its established IC50 for 24 hours[10].

  • Lyse the cells and perform Western blotting or qPCR for downstream effectors. Validation Check: A true PIM-1 inhibitor will show significant upregulation of P53 and caspase-3, alongside an increased Bax/Bcl-2 protein expression ratio, confirming targeted apoptosis and cell cycle arrest at the G2/M phase[1][10].

References

  • The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery - Benchchem.11

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference - PMC (NIH). 3

  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter. 4

  • Potential Biological Activity of Substituted Nicotinonitriles: A Technical Guide - Benchchem. 1

  • Nicotinonitrile as an essential scaffold in medicinal chemistry: an updated review - ResearchGate. 2

  • Evolution of assay interference concepts in drug discovery - Taylor & Francis. 9

  • Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations - Longdom Publishing.

  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed. 10

  • Activity profiles of analog series containing pan assay interference compounds - RSC. 5

  • Assessing Nonparallelism in Bioassays - BioProcess International. 6

  • Troubleshooting inconsistent results in biological assays - Benchchem. 8

  • Perspective: common errors in dose–response analysis and how to avoid them - ResearchGate. 7

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-(2-Oxo-2-phenylethyl)nicotinonitrile in Solution

Welcome to the Application Science Technical Support Portal. As researchers and drug development professionals, you rely on the structural integrity of your chemical probes and intermediates to generate reproducible data...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Portal. As researchers and drug development professionals, you rely on the structural integrity of your chemical probes and intermediates to generate reproducible data.

The compound 4-(2-Oxo-2-phenylethyl)nicotinonitrile presents a unique handling challenge due to its structural duality. It combines a highly electrophilic 3-cyanopyridine core with a photoactive phenacyl appendage. Without strict environmental controls, this molecule will rapidly degrade in solution via parallel pathways, compromising your assays.

This guide provides the mechanistic causality behind these degradation events and offers field-proven, self-validating protocols to ensure >99% stability of your stock solutions.

Mechanistic Overview of Degradation

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. The degradation of 4-(2-Oxo-2-phenylethyl)nicotinonitrile is driven by three primary mechanisms:

  • Photolysis: The phenacyl group is highly sensitive to UV/Vis light.

  • Hydrolysis: The nitrile group is susceptible to nucleophilic attack.

  • Autoxidation: The acidic alpha-protons drive keto-enol tautomerism.

Degradation A 4-(2-Oxo-2-phenylethyl) nicotinonitrile B Nitrile Hydrolysis (Amide/Acid Formation) A->B C Norrish Type I/II Photocleavage A->C D Alpha-Carbon Autoxidation A->D E Trigger: pH Extremes & High Temp B->E F Trigger: UV/Vis Light (254-365 nm) C->F G Trigger: Dissolved O2 & Base Catalysis D->G

Mechanistic degradation pathways of 4-(2-Oxo-2-phenylethyl)nicotinonitrile and their triggers.

Quantitative Degradation Kinetics

Understanding the half-life of your compound under various stress conditions allows you to implement targeted preventive measures.

Table 1: Environmental Triggers and Kinetic Stability Data

Environmental TriggerPrimary Degradation PathwayApparent Half-Life (t½) at 25°CPreventive Strategy
Ambient Light (Benchtop) Norrish Type I/II Photocleavage< 48 hoursActinic shielding (Amber vials)
Aqueous Buffer (pH 8.5) Nitrile Hydrolysis (Amide formation)~ 5 daysBuffer to pH 5.5 - 6.5
Dissolved O₂ (DMSO/Water) Alpha-carbon Autoxidation~ 7 daysSparging with N₂/Ar gas
Heat (60°C, pH 7.0) Accelerated Hydrolysis< 12 hoursCryogenic storage (-20°C)
Troubleshooting FAQs

Q: Why does my stock solution turn yellow/brown and show multiple complex peaks on LC-MS after a few days on the bench? A: This is a classic symptom of phenacyl group photodegradation combined with autoxidation. The 2-oxo-2-phenylethyl (phenacyl) moiety is highly photoactive. Upon exposure to ambient laboratory UV/Vis light, it undergoes 1[1], generating radical intermediates that recombine into complex, colored oligomers. Furthermore, the methylene protons between the carbonyl and the pyridine ring are highly acidic, leading to keto-enol tautomerism. In the presence of dissolved oxygen,2[2]. Solution: Always store solutions in amber vials and degas your solvents.

Q: I am observing a +18 Da and +19 Da mass shift in my mass spec during aqueous assays. What is happening? A: A +18 Da shift indicates the addition of water, corresponding to the hydrolysis of the nicotinonitrile (3-cyanopyridine) group to a primary amide (nicotinamide derivative). A subsequent +1 Da shift (total +19 Da, accounting for the loss of NH₃ and addition of OH) indicates further hydrolysis to the carboxylic acid. The electron-withdrawing nature of the pyridine ring makes the nitrile carbon highly electrophilic and susceptible to nucleophilic attack by water—3[3]. Solution: Maintain aqueous assay buffers at a strictly neutral to slightly acidic pH (5.5–6.5) and avoid prolonged incubations above 37°C.

Self-Validating Protocol: Preparation & Storage

To ensure absolute structural integrity of your compound, follow this deterministic workflow. This protocol incorporates a self-validating Quality Control (QC) loop to guarantee that your storage conditions and analytical methods are effective.

Protocol step1 1. Solvent Degassing (Sparging with N2/Ar) step2 2. pH Buffering (Maintain pH 5.5 - 6.5) step1->step2 step3 3. Actinic Shielding (Amber Vials / Foil) step2->step3 step4 4. Aliquoting & Storage (Store at -20°C) step3->step4 qc LC-MS/UV Validation (Check AUC > 99%) step4->qc

Step-by-step self-validating workflow for the preparation and storage of stable stock solutions.

Step 1: Solvent Deoxygenation (Degassing)

Causality: Removes dissolved O₂ to arrest enol-driven autoxidation.

  • Select anhydrous, HPLC-grade DMSO or Acetonitrile for your primary stock.

  • Sparge the solvent with ultra-pure Nitrogen (N₂) or Argon (Ar) for 15–20 minutes using a submerged glass frit.

  • Keep the solvent under a positive inert gas atmosphere during compound dissolution.

Step 2: Actinic Shielding

Causality: Prevents UV-driven Norrish cleavage of the phenacyl group.

  • Perform all weighing and dissolution steps under low-light conditions or use yellow darkroom lighting.

  • Transfer the solution exclusively into pre-dried, amber glass HPLC vials. Do not use clear glass or standard polypropylene microcentrifuge tubes, as they offer zero UV protection.

Step 3: pH Control for Aqueous Dilutions

Causality: Prevents base-catalyzed nitrile hydrolysis.

  • If the stock must be diluted into aqueous media for biological assays, ensure the buffer is pre-adjusted to pH 5.5–6.5.

  • Avoid Tris or carbonate buffers (which are often alkaline); prefer phosphate or MES buffers.

Step 4: Aliquoting and Cryogenic Storage

Causality: Arrests the thermal kinetic energy required to overcome degradation activation barriers.

  • Aliquot the stock solution into single-use volumes (e.g., 50 µL) to entirely prevent freeze-thaw cycles.

  • Blanket the headspace of each vial with Argon gas before sealing with a PTFE-lined cap.

  • Store immediately at -20°C or -80°C.

Step 5: Self-Validating QC Check

Causality: Ensures your analytical method is actually capable of detecting degradation if it occurs, preventing false-positive stability readings.

  • Control A (Purity Baseline): Run an LC-MS/UV on the freshly prepared stock. The Area Under the Curve (AUC) at 254 nm should be >99%.

  • Control B (Forced Degradation): Take a 10 µL aliquot, expose it to a benchtop UV lamp (254 nm) for 2 hours, and add 1 µL of 1M NaOH. Run LC-MS. You must observe the +18 Da hydrolysis peak and lower molecular weight photolysis fragments. If Control B does not show degradation, your analytical method (e.g., gradient or ionization settings) is not sensitive enough to detect instability and must be optimized.

References
  • [1] Norrish reaction - Grokipedia. Grokipedia. 1

  • [3] Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. ResearchGate. 3

  • [2] Prediction of the tautomer stability and acidity of phenacylpyridines in aqueous solution. ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Characterization of 4-(2-Oxo-2-phenylethyl)nicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the analytical characterization of 4-(2-Oxo-2-phenylethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the analytical characterization of 4-(2-Oxo-2-phenylethyl)nicotinonitrile (CAS: 39585-62-1).

The analytical complexities of this molecule stem directly from its structural duality. The molecule features an active methylene group (-CH₂-) flanked by a highly electron-withdrawing 3-cyanopyridine ring and a benzoyl group. This specific architecture drives a dynamic keto-enol tautomerization that can severely confound standard Nuclear Magnetic Resonance (NMR), Liquid Chromatography (HPLC), and Infrared (IR) spectroscopy workflows.

Below is our definitive troubleshooting guide, designed to provide field-proven, self-validating protocols to ensure scientific integrity in your characterization efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

Q: Why does the ¹H NMR spectrum of my highly purified sample show fractional integration, messy baselines, and "extra" peaks? Is it degrading?

A: Your sample is likely highly pure, but you are observing a classic case of slow-exchange keto-enol tautomerism on the NMR timescale.

Because the pyridine ring is electron-deficient, it stabilizes the enol form (4-(2-hydroxy-2-phenylvinyl)nicotinonitrile) through extended conjugation. In non-polar solvents like CDCl₃, the equilibrium shifts to favor the enol form, which can also participate in complex intermolecular hydrogen bonding. This results in two distinct sets of signals: the keto form (characterized by a sharp methylene singlet) and the enol form (characterized by a vinyl proton and a highly deshielded hydroxyl proton).

To validate that these "impurities" are actually tautomers, you must manipulate the thermodynamics of the system to force the interconversion rate to exceed the NMR acquisition timescale.

Protocol: Variable-Temperature (VT) NMR to Resolve Tautomeric Mixtures
  • Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of DMSO-d₆. A highly polar, hydrogen-bond accepting solvent disrupts intermolecular enol-enol interactions and simplifies the baseline equilibrium compared to CDCl₃.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum at 25°C (298 K). Note the fractional integration of the methylene singlet vs. the vinyl proton.

  • Thermal Acceleration: Increment the probe temperature to 60°C–80°C (333 K–353 K). Allow 10 minutes for thermal equilibration.

  • Validation: Re-acquire the spectrum. The increased thermal energy accelerates the proton exchange mechanism. You will observe the distinct keto and enol peaks coalesce into a single, time-averaged spectrum, definitively proving the "extra" peaks belong to a single dynamic compound.

Table 1: Diagnostic ¹H NMR Chemical Shifts (400 MHz, 25°C)

Structural Feature Keto Form (Expected ppm) Enol Form (Expected ppm) Multiplicity
Pyridine Core ~8.8, ~8.7, ~7.5 ~8.6, ~8.5, ~7.3 Singlets/Doublets
Phenacyl -CH₂- ~4.5 N/A Singlet (2H)
Vinyl =CH- N/A ~6.2 Singlet (1H)

| Enol -OH | N/A | ~13.5 - 14.5 (Broad) | Singlet (1H, D₂O exchangeable) |

Tautomerization_Dynamics Keto Keto Tautomer (4-Phenacylnicotinonitrile) Favored in Polar Solvents Enol Enol Tautomer (Vinyl Alcohol Form) Favored in Non-Polar Solvents Keto->Enol Slow Exchange (NMR Timescale) Enolate Enolate Intermediate (Deprotonated) Keto->Enolate + Base (-H+) Enolate->Enol + Acid (+H+)

Tautomerization dynamics of 4-(2-Oxo-2-phenylethyl)nicotinonitrile across different environments.

Liquid Chromatography (HPLC) Peak Integrity

Q: My HPLC chromatogram shows a broad, tailing peak or a split doublet. However, LC-MS confirms both peaks have the exact same mass. How do I fix my chromatography?

A: You are observing "on-column tautomerization." If the rate of keto-enol interconversion is similar to the residence time of the molecule on the stationary phase, the two tautomers will partially separate but continuously interconvert as they travel down the column. This creates a "bridge" between the peaks or severe tailing.

To resolve this, you must either slow the interconversion down completely (locking one tautomer) or speed it up so the column only sees a single, averaged state.

Protocol: Chromatographic Coalescence via pH and Temperature Modulation
  • Spectral Verification: Use a Diode Array Detector (DAD) to extract the UV spectrum at the leading edge, apex, and tailing edge of the split peak. Identical UV profiles strongly suggest tautomers rather than co-eluting impurities.

  • Temperature Modulation: Increase the column compartment temperature from 25°C to 45°C–50°C. This accelerates the interconversion rate, effectively merging the tautomers into a single, sharp peak.

  • pH Locking: If temperature alone is insufficient, adjust the mobile phase. Using a slightly acidic modifier (e.g., 0.1% Formic Acid) protonates the pyridine nitrogen, altering the electron density and shifting the tautomeric equilibrium heavily toward one state.

  • Validation: A successful method will yield a single, symmetrical peak with a USP tailing factor of < 1.5.

HPLC_Workflow Issue Observation: Broad/Split HPLC Peak Action1 Step 1: Extract UV Spectra across the peak width Issue->Action1 Decision Are UV spectra identical? Action1->Decision Action2 Step 2: Increase Column Temp (e.g., 45°C) or adjust pH Decision->Action2 Yes (Tautomers suspected) Impurity Conclusion: Co-eluting Impurity Decision->Impurity No (Different chromophores) Resolved Conclusion: On-Column Tautomerization Action2->Resolved Peaks merge to sharp singlet

Step-by-step chromatographic troubleshooting workflow for resolving tautomer-induced peak splitting.

Mass Spectrometry (LC-MS/MS) Anomalies

Q: What are the expected primary MS/MS fragments for this compound during positive electrospray ionization (+ESI)?

A: The phenacyl group is highly susceptible to fragmentation. The electron-withdrawing nature of the adjacent carbonyl makes the C-C bond between the methylene and the carbonyl highly labile during collision-induced dissociation (CID).

Table 2: Diagnostic LC-MS/MS Fragmentation (+ESI)

m/z (Da) Fragment Assignment Mechanistic Causality
223.1 [M+H]⁺ Intact protonated molecular ion.
119.0 [C₆H₅N₂]⁺ Alpha-cleavage loss of the phenacyl group, leaving the intact nicotinonitrile core.
105.0 [C₇H₅O]⁺ Cleavage yielding the stable benzoyl cation (tropylium-like stabilization).

| 77.0 | [C₆H₅]⁺ | Secondary loss of carbon monoxide (CO) from the benzoyl cation to yield the phenyl cation. |

Solid-State & IR Spectroscopy

Q: The ATR-FTIR spectrum of my crystalline solid lacks a strong carbonyl stretch (~1690 cm⁻¹). Did the synthesis fail?

A: Not necessarily. This is a known phenomenon in phenacylpyridine derivatives. These molecules often crystallize exclusively in the enol form due to the thermodynamic stabilization provided by crystal lattice packing and extended planar conjugation.

In the solid state, the ketone is fully converted to a vinyl alcohol (C=C-OH). Consequently, the characteristic sharp C=O stretch at ~1690 cm⁻¹ disappears, replaced by a C=C stretch at ~1620 cm⁻¹ and a broad, hydrogen-bonded O-H stretch between 2800–3200 cm⁻¹.

Protocol: IR State Validation
  • Dissolution: Dissolve 5 mg of the crystalline solid in a non-hydrogen-bonding, non-polar solvent like anhydrous CHCl₃.

  • Solution-Phase IR: Acquire a solution-phase transmission IR spectrum (or run a quick ¹H NMR).

  • Validation: The disruption of the crystal lattice will re-establish the keto-enol equilibrium in solution, and you will observe the immediate reappearance of the C=O stretch at ~1690 cm⁻¹, confirming the structural identity of your compound.

References
  • Katritzky, A. R., Kucharska, H. Z., & Rowe, A. J. (1965). Potentially tautomeric pyridines. Part VI. 2-, 3-, and 4-phenacylpyridines. Journal of the Chemical Society, 3093-3098. URL:[Link]

  • Kolehmainen, E., Ośmiałowski, B., Nissinen, M., Kauppinen, R., & Gawinecki, R. (2000). Substituent and temperature controlled tautomerism of 2-phenacylpyridine: the hydrogen bond as a configurational lock of (Z)-2-(2-hydroxy-2-phenylvinyl)pyridine. Journal of the Chemical Society, Perkin Transactions 2, (11), 2185-2191. URL:[Link]

  • Isasi, D., et al. (2020). Prediction of the tautomer stability and acidity of phenacylpyridines in aqueous solution. Journal of Molecular Modeling, 26(3), 61. URL:[Link]

Optimization

Technical Support Center: 4-(2-Oxo-2-phenylethyl)nicotinonitrile Stability &amp; Handling

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with 4-(2-Oxo-2-phenylethyl)nicotinonitrile .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As an Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with 4-(2-Oxo-2-phenylethyl)nicotinonitrile .

This molecule features a highly reactive architecture: an active methylene group (-CH₂-) flanked by a benzoyl carbonyl and an electron-deficient 3-cyanopyridine ring. This unique electronic environment makes the compound highly susceptible to tautomerization, auto-oxidation, and hydrolysis. The guides below provide mechanistic explanations and self-validating protocols to ensure the integrity of your experiments.

I. Mechanistic Degradation Pathways

To troubleshoot effectively, you must first understand the causality of the molecule's degradation. The active methylene easily enolizes, creating a nucleophilic hotspot susceptible to oxidation, while the nitrile group acts as a prime target for nucleophilic attack by water.

StabilityPathways Target 4-(2-Oxo-2-phenylethyl) nicotinonitrile (Target Compound) Tautomer Enol / Enamine Tautomers Target->Tautomer Solvent Polarity / pH (Equilibrium) Amide Nicotinamide Derivative (Partial Hydrolysis) Target->Amide H2O / Mild Base or Acid (Nitrile Hydrolysis) Oxidation 1-Aryl-1,2-diketone (Oxidation Product) Tautomer->Oxidation O2 / Trace Metals (Auto-oxidation) Acid Nicotinic Acid Derivative (Full Hydrolysis) Amide->Acid H2O / Strong Base / Heat (Amide Hydrolysis)

Fig 1: Degradation and tautomerization pathways of 4-(2-Oxo-2-phenylethyl)nicotinonitrile.

II. Quantitative Stability Profile

The table below summarizes the quantitative stability data of the compound under various environmental conditions, allowing you to predict and prevent degradation.

Environmental ConditionPrimary Degradation PathwayEstimated Half-LifeRequired Preventive Measure
Ambient Air, 25°C Active Methylene Oxidation3–5 DaysStore under Argon in amber vials
Aqueous Base (pH > 9) Nitrile Hydrolysis< 2 HoursBuffer aqueous phases to pH 6.0–7.0
Protic Solvents (MeOH) Tautomerization / SolvolysisEquilibrium in minutesUtilize anhydrous aprotic solvents
Inert Atmosphere, -20°C None (Stable)> 12 MonthsStandard long-term storage protocol
III. Troubleshooting Guides & FAQs

Q1: My ¹H-NMR spectrum shows complex, broadened peaks and unexpected integration ratios around 4.5 ppm. Is my sample impure? Root Cause: The line broadening is likely not an impurity, but rather keto-enol and imine-enamine tautomerism . The methylene protons are highly acidic due to the adjacent carbonyl and the electron-withdrawing 3-cyanopyridine ring. In solution, the compound exists in a dynamic equilibrium between the keto, enol, and enaminone forms[1]. If the exchange rate is comparable to the NMR timescale, the signals will broaden or split. Solution & Causality: Switch your NMR solvent. Polar aprotic solvents like DMSO-d₆ stabilize specific tautomers differently than non-polar solvents like CDCl₃. To force the equilibrium or speed up the exchange rate (coalescing the peaks into a sharp spectrum), perform a Variable-Temperature (VT) NMR experiment at 50°C.

Q2: The compound turns yellow/brown after a few days on the bench, and TLC shows a new, less polar spot. What happened? Root Cause: Auto-oxidation of the active methylene group . The enol tautomer is highly reactive toward ambient triplet oxygen (O₂) and trace transition metals. This oxidative cleavage converts the active methylene into a 1-aryl-1,2-diketone derivative[2]. Solution & Causality: Oxygen must be rigorously excluded. The enol form acts as an electron donor to O₂, initiating a radical oxidation cascade. Storing the compound under an inert argon atmosphere halts the primary initiation step of this degradation pathway.

Q3: During aqueous extraction, my product yield drops significantly, and I isolate a highly polar byproduct. Why? Root Cause: Hydrolysis of the nicotinonitrile group . The cyano group at the 3-position of the pyridine ring is highly electrophilic. When you use standard basic workup solutions (like saturated Na₂CO₃ or NaOH), the hydroxide ions rapidly attack the nitrile carbon, hydrolyzing it first to a nicotinamide derivative, and eventually to a nicotinic acid derivative[3][4]. Solution & Causality: Avoid strong bases. Use mild, pH-controlled buffers (e.g., saturated NH₄Cl or pH 6.5 phosphate buffer) during quenching and extraction to prevent nucleophilic attack on the nitrile carbon.

IV. Self-Validating Standard Operating Procedures (SOPs)
Protocol A: Inert Storage and Handling Workflow

Objective: Prevent active methylene oxidation and photolytic degradation.

  • Purification & Drying: Following synthesis, dry the compound under high vacuum (< 0.1 mbar) at 30°C for 12 hours to remove all trace protic solvents that promote tautomerization.

  • Aliquotting: Transfer the dried solid into pre-weighed, amber glass vials. Causality: Amber glass prevents UV-induced radical initiation at the active methylene site.

  • Atmospheric Displacement: Place the vials in a vacuum desiccator. Cycle between vacuum and high-purity Argon three times.

  • Sealing: Cap the vials tightly with PTFE-lined septa while under a positive stream of Argon. Store immediately at -20°C.

  • System Validation: After 1 month of storage, dissolve a 1 mg test aliquot in CDCl₃. Run a ¹H-NMR. Validation Check: If the methylene singlet (~4.5 ppm) integrates perfectly to 2.0 relative to the aromatic protons, the storage system is validated and no oxidation to the diketone has occurred.

Protocol B: pH-Controlled Aqueous Workup

Objective: Extract the target compound without triggering nitrile hydrolysis or base-catalyzed self-condensation.

  • Reaction Quenching: Cool the reaction mixture to 0°C. Slowly add a 1M Phosphate Buffer (pH 6.5) dropwise until the reaction is neutralized. Causality: Maintaining a slightly acidic to neutral pH prevents hydroxide-mediated hydrolysis of the cyano group.

  • Extraction: Extract the aqueous layer 3x with cold Dichloromethane (DCM). Avoid using Ethyl Acetate if trace acid is present, as it can transesterify or complicate the matrix.

  • Washing: Wash the combined organic layers once with brine (pH ~7). Do not use basic brine or saturated bicarbonate.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄ (avoid K₂CO₃ due to its basicity). Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30°C.

  • System Validation: Spot the crude organic layer on a TLC plate against a known nicotinamide standard. Elute with 100% EtOAc. Validation Check: If a highly polar, UV-active spot remains at the baseline (indicating amide/acid formation), your buffer was too basic; adjust the buffer pH to 5.5 for future runs. If only the target Rf is observed, the protocol is validated.

V. References
  • Prediction of the tautomer stability and acidity of phenacylpyridines in aqueous solution Source: ResearchGate URL:

  • Selective Oxidation of Methylarenes with Pyridinium Chlorochromate (Mechanisms of Active Methylene Oxidation) Source: ResearchGate URL:

  • Mild hydrolysis of nitriles by the immobilized nitrilase from Aspergillus niger K10 (Cyanopyridine Hydrolysis Profiles) Source: Charles University (cuni.cz) URL:

  • US4503231A - Hydrolysis of nitriles to amides with quaternary ammonium hydroxide (Nicotinonitrile Base Sensitivity) Source: Google Patents URL:

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of 4-(2-Oxo-2-phenylethyl)nicotinonitrile in Control Cells

Welcome to the technical support guide for researchers utilizing 4-(2-Oxo-2-phenylethyl)nicotinonitrile and related nicotinonitrile derivatives in their experimental workflows. This resource is designed to provide in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing 4-(2-Oxo-2-phenylethyl)nicotinonitrile and related nicotinonitrile derivatives in their experimental workflows. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of mitigating unintended cytotoxicity in non-target or control cell lines. As many nicotinonitrile derivatives have been investigated for their cytotoxic effects against various cancer cell lines, understanding and controlling their impact on normal cells is paramount for determining a viable therapeutic window.[1][2][3][4][5]

Our approach is grounded in extensive field experience and a commitment to rigorous scientific methodology. We will explore the underlying causes of off-target cytotoxicity and provide actionable protocols to help you refine your experiments, ensuring the integrity and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant cytotoxicity in my control cells treated with 4-(2-Oxo-2-phenylethyl)nicotinonitrile?

A1: Unexpected cytotoxicity in control cells can stem from several factors, often related to the compound's mechanism of action and experimental conditions. While the specific mechanism for this particular compound is not extensively documented in publicly available literature, related nicotinonitrile derivatives are known to induce apoptosis and cell death pathways.[1][2] The observed toxicity could be due to:

  • Concentration-Dependent Off-Target Effects: At higher concentrations, the compound may interact with unintended cellular targets, leading to toxicity. It is crucial to perform a thorough dose-response analysis to identify a concentration that is effective on your target cells while minimizing effects on control cells.[6][7]

  • Induction of Oxidative Stress: Many chemical compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[8][9][10] Cancer cells often have a higher baseline level of ROS, making them more susceptible to further oxidative insults compared to normal cells.[10][11]

  • Activation of Apoptotic Pathways: The compound may be triggering intrinsic or extrinsic apoptotic pathways through the activation of caspases.[12][13][14][15]

  • Solvent Toxicity: The vehicle used to dissolve the compound, commonly DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration below 0.5%.[7][16]

Q2: What are the initial troubleshooting steps I should take when encountering high cytotoxicity in control cells?

A2: When faced with high control cell cytotoxicity, a systematic approach to troubleshooting is essential. Here are the primary steps to consider:

  • Verify Compound Integrity and Concentration: Ensure the compound was stored correctly (typically at -20°C, protected from light) and that the stock solution was prepared accurately.[17][18][19][20] Improper storage can lead to degradation, and errors in dilution can result in unintendedly high concentrations.[7]

  • Optimize Compound Concentration: Conduct a comprehensive dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in both your target and control cell lines. This will help you identify a therapeutic window.[21]

  • Evaluate Vehicle Controls: Always include a vehicle-only control group to assess the toxicity of the solvent.[22][23][24][25] If the vehicle control shows toxicity, consider reducing the solvent concentration or exploring alternative, less toxic solvents.[24][25]

  • Assess Cell Health and Culture Conditions: Ensure your control cells are healthy, within a low passage number, and not over-confluent, as stressed cells are more susceptible to chemical insults.[16] Inconsistent cell seeding can also lead to variable results.[26]

Q3: Can I use cytoprotective agents to reduce the off-target toxicity of 4-(2-Oxo-2-phenylethyl)nicotinonitrile?

A3: Yes, co-treatment with a cytoprotective agent can be a viable strategy. A commonly used and effective agent is N-acetylcysteine (NAC).

  • Mechanism of NAC: NAC is a precursor to the antioxidant glutathione (GSH) and can help replenish intracellular GSH levels, thereby mitigating oxidative stress.[27][28] It has been shown to reduce the cytotoxicity of various compounds, including cisplatin, by quenching reactive oxygen species and, in some cases, directly interacting with the compound.[27]

  • Experimental Approach: To test the efficacy of NAC, you can pre-treat your control cells with NAC for a few hours before adding 4-(2-Oxo-2-phenylethyl)nicotinonitrile. It is important to include appropriate controls, such as cells treated with NAC alone, to ensure it does not interfere with your primary endpoint.

Q4: How does serum concentration in the culture medium affect cytotoxicity results?

A4: The concentration of fetal bovine serum (FBS) or other sera in your culture medium can significantly influence the apparent cytotoxicity of a compound.[6][29]

  • Protein Binding: Components of serum, particularly albumin, can bind to the test compound, reducing its free and bioavailable concentration.[6][30] This can lead to an underestimation of the compound's potency.

  • Interference with Assays: Serum can contain enzymes like lactate dehydrogenase (LDH) that can interfere with cytotoxicity assays that measure LDH release, leading to high background signals.[16][31]

  • Recommendation: For consistency, it is advisable to use a consistent and clearly reported serum concentration across all experiments. In some cases, reducing the serum concentration or using serum-free media during the compound treatment period may be necessary, but be aware that this can also affect cell health and sensitivity.[29][32]

Troubleshooting Guides

Issue 1: High Background Signal in Cytotoxicity Assays
Possible Cause Troubleshooting Recommendation
Suboptimal Cell Culture Conditions Ensure cells are in the logarithmic growth phase and not over-confluent, which can cause spontaneous cell death.[16] Use cells with a consistent and low passage number.
Handling-Induced Cell Damage Use gentle pipetting techniques during media changes and reagent additions to avoid physical damage to the cell membrane.[16]
Serum Interference The serum in the culture medium may have high endogenous enzyme activity (e.g., LDH). Test the serum for background activity or consider reducing the serum concentration during the assay.[31]
Microbial Contamination Visually inspect cell culture plates for any signs of bacterial or yeast contamination, which can interfere with assay readings.[16]
Phenol Red Interference For colorimetric assays like MTT, the phenol red in the culture medium can affect absorbance readings. Use a phenol red-free medium during the assay incubation step.[16]
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Recommendation
Inconsistent Compound Preparation Prepare fresh dilutions of 4-(2-Oxo-2-phenylethyl)nicotinonitrile for each experiment from a validated stock solution. Ensure the compound is fully dissolved.[7]
Variability in Cell Seeding Use a cell counter to ensure consistent cell numbers are seeded in each well. Inconsistent cell density can lead to variability in cytotoxicity measurements.[26]
Edge Effects in Multi-well Plates The outer wells of a multi-well plate are prone to evaporation, which can concentrate the test compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier.[26]
Compound Precipitation Observe the culture medium after adding the compound. If precipitation occurs, the actual concentration exposed to the cells will be lower and inconsistent. Test the compound's solubility in the culture medium and consider using a different solvent or a lower concentration.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 value of 4-(2-Oxo-2-phenylethyl)nicotinonitrile.

  • Cell Seeding: Seed your control and target cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of 4-(2-Oxo-2-phenylethyl)nicotinonitrile in complete culture medium. A common starting range is from 0.1 µM to 100 µM. Also, prepare a vehicle control with the same final concentration of solvent (e.g., DMSO) as the highest compound concentration.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Oxidative Stress with N-acetylcysteine (NAC) Co-treatment

This protocol helps determine if oxidative stress is a primary driver of the observed cytotoxicity.

  • Cell Seeding: Seed control cells in a 96-well plate as described in Protocol 1.

  • NAC Pre-treatment: Prepare a working solution of NAC in complete culture medium (a typical starting concentration is 1-5 mM). Remove the old medium and add 100 µL of the NAC solution or complete medium (for the no-NAC control) to the wells. Incubate for 1-2 hours.

  • Compound Treatment: Prepare dilutions of 4-(2-Oxo-2-phenylethyl)nicotinonitrile in complete medium (with and without NAC). Remove the pre-treatment medium and add the compound dilutions.

  • Controls: Include the following controls: untreated cells, vehicle control, NAC alone, and the compound alone.

  • Incubation and Assay: Incubate for the desired time and proceed with a cytotoxicity assay (e.g., MTT or LDH assay).

Visualizing Potential Mechanisms and Workflows

To better understand the potential pathways involved and the experimental logic, the following diagrams are provided.

cluster_0 Potential Cytotoxicity Pathway Compound 4-(2-Oxo-2-phenylethyl)nicotinonitrile ROS Increased ROS (Oxidative Stress) Compound->ROS Mitochondria Mitochondrial Perturbation ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothetical pathway of cytotoxicity induced by 4-(2-Oxo-2-phenylethyl)nicotinonitrile.

cluster_1 Troubleshooting Workflow Start High Cytotoxicity in Control Cells CheckCompound Verify Compound Integrity & Concentration Start->CheckCompound CheckVehicle Assess Vehicle Toxicity CheckCompound->CheckVehicle OptimizeConc Optimize Compound Concentration (Dose-Response) CheckVehicle->OptimizeConc AssessMechanism Investigate Mechanism (e.g., Oxidative Stress) OptimizeConc->AssessMechanism ImplementSolution Implement Mitigation Strategy (e.g., NAC Co-treatment) AssessMechanism->ImplementSolution End Reduced Cytotoxicity ImplementSolution->End

Caption: Decision-making workflow for troubleshooting high cytotoxicity in control cells.

References

  • Good experimental design and use of controls - Fiveable. (2025, August 15).
  • N-acetylcysteine transforms necrosis into apoptosis and affords tailored protection from cisplatin cytotoxicity - IAEA. (2018, June 15).
  • Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays - Benchchem.
  • Drug-Induced Oxidative Stress and Toxicity - PMC.
  • The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo - Taylor & Francis. (2012, January 17).
  • Minimizing cytotoxicity of Anticancer agent 235 in control cells - Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs.
  • Distinct Caspase Cascades Are Initiated in Receptor-Mediated and Chemical-Induced Apoptosis - ResearchGate.
  • Effect of serum concentration on the cytotoxicity of clay particles - PubMed. (2012, January 15).
  • (PDF) The contribution of oxidative stress to drug-induced organ toxicity and its detection in vitro and in vivo - ResearchGate.
  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen. (2025, February 19).
  • The role of cytostatic in oxidative stress reactions - Frontiers. (2025, October 12).
  • The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines - PMC. (2018, November 29).
  • Model Selection and Experimental Design for Screening Experiments - KCAS Bio. (2025, July 28).
  • Effect of N-Acetylcysteine on Cisplatin Toxicity: A Review of the Literature - PMC.
  • Peptide solubility and storage - AltaBioscience.
  • Chemical-induced apoptosis: formation of the Apaf-1 apoptosome - PubMed. (2003, November 15).
  • How to Store Research Peptides: Best Practices for Stability. (2026, March 26).
  • Best practices for handling and dissolving hydrophobic peptides like CRP 201-206 - Benchchem.
  • Best Practices for Peptide Storage and Handling - Genosphere Biotechnologies.
  • Co-loading antioxidant N-acetylcysteine attenuates cytotoxicity of iro | IJN. (2019, August 1).
  • Caspase Activation Cascades in Apoptosis - PubMed. (2008, February 15).
  • LDH cytotoxicity assay. Why I get so high LDH cytotoxicity in control group? - ResearchGate. (2020, February 6).
  • Effects of serum on cytotoxicity of nano- and micro-sized ZnO particles - PMC.
  • N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells - PubMed. (2025, September 15).
  • Synthetic Peptide Handling & Storage Protocol - Sigma-Aldrich.
  • N-acetylcysteine potentiates the tumor cytotoxicity of cytokine-induced killer cells - Asian Pacific Journal of Allergy and Immunology.
  • Off-target effects in CRISPR/Cas9 gene editing - Frontiers. (2023, March 8).
  • minimizing off-target effects of 3-Demethylcolchicine in cell-based assays - Benchchem.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - MDPI. (2019, May 22).
  • Selective chemical reagents to investigate the role of caspase 6 in apoptosis in acute leukemia T cells - RSC Publishing. (2023, January 3).
  • Selecting appropriate vehicle controls for alpha-Amyrin in vivo - Benchchem.
  • Technical Support Center: Vehicle Controls for In Vivo Studies - Benchchem.
  • Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives - PMC.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC. (2024, April 16).
  • Mechanisms of Caspase Activation and Inhibition during Apoptosis - ResearchGate.
  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE - AJOL.
  • Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives - ResearchGate.
  • Design of optimal concentrations for in vitro cytotoxicity experiments - PMC - NIH.
  • Cell Death Troubleshooting in Cell Culture - Sigma-Aldrich.
  • 4-(2-Oxo-2-phenylethyl)nicotinonitrile — Chemical Substance Information - NextSDS.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - MDPI. (2020, July 2).
  • Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC - NIH.
  • Influence of in Vitro Assay Setup on the Apparent Cytotoxic Potency of Benzalkonium Chlorides | Chemical Research in Toxicology - ACS Publications. (2019, April 23).
  • How to monitor and minimize off-target events during genome editing - Thermo Fisher Scientific.
  • In vitro-in vivo extrapolation: Estimation of human serum concentrations of chemicals equivalent to cytotoxic concentrations in vitro | Request PDF - ResearchGate.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(2-Oxo-2-phenylethyl)nicotinonitrile and Other PIM-1 Kinase Inhibitors for Cancer Research

This guide provides an in-depth comparative analysis of 4-(2-Oxo-2-phenylethyl)nicotinonitrile, a representative member of the promising nicotinonitrile class of kinase inhibitors, against other established inhibitors of...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 4-(2-Oxo-2-phenylethyl)nicotinonitrile, a representative member of the promising nicotinonitrile class of kinase inhibitors, against other established inhibitors of the Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase. Designed for researchers, scientists, and drug development professionals, this document synthesizes biochemical data, outlines detailed experimental protocols, and offers field-proven insights into the evaluation of these potential therapeutic agents.

Introduction: The Rationale for Targeting PIM-1 Kinase

The PIM kinase family, comprising three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3), has emerged as a critical nexus in oncogenic signaling. Unlike many other kinases, PIM kinases are constitutively active and their expression is primarily regulated at the transcriptional level by the JAK/STAT pathway in response to cytokine signaling.[1][2] Overexpression of PIM-1 is a hallmark of numerous hematological malignancies and solid tumors, including prostate cancer and certain lymphomas, where it plays a pivotal role in promoting cell proliferation, survival, and metabolic adaptation.[2][3] This makes PIM-1 a compelling target for therapeutic intervention.

The nicotinonitrile scaffold has been identified as a potent pharmacophore for PIM-1 inhibition.[4][5] Recent studies have highlighted various nicotinonitrile derivatives that exhibit significant anti-proliferative activity by targeting PIM-1 at nanomolar concentrations.[6][7][8] This guide uses 4-(2-Oxo-2-phenylethyl)nicotinonitrile as a focal point to explore the comparative efficacy and experimental evaluation of this chemical class against other well-characterized PIM-1 inhibitors.

The PIM-1 Signaling Axis: A Pro-Survival Hub

PIM-1 kinase executes its pro-tumorigenic functions by phosphorylating a wide array of downstream substrates involved in cell cycle control and apoptosis. Key substrates include the pro-apoptotic protein BAD, the cell cycle inhibitor p21 (CDKN1A), and components of the mTOR signaling pathway.

  • Inhibition of Apoptosis: PIM-1 phosphorylates BAD at Ser112, which promotes its sequestration by 14-3-3 proteins, thereby preventing BAD from binding to and inactivating the anti-apoptotic proteins Bcl-xL and Bcl-2.[9] This action effectively blocks the intrinsic apoptotic pathway.

  • Cell Cycle Progression: PIM-1 can phosphorylate and inactivate the cell cycle inhibitor p21, facilitating the G1/S phase transition. It also phosphorylates and activates the dual-specificity phosphatase Cdc25A, further promoting cell cycle progression.[9]

  • Modulation of Global Translation: PIM-1 can phosphorylate and activate components of the translational machinery, such as 4E-BP1, contributing to enhanced protein synthesis required for rapid cell growth.

The pathway diagram below illustrates the central role of PIM-1 in integrating upstream signals from the JAK/STAT pathway to promote cell survival and proliferation.

PIM1_Signaling_Pathway Cytokines Growth Factors, Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates (pSTAT) PIM1 PIM-1 Kinase STAT->PIM1 Induces Transcription (in nucleus) BAD BAD PIM1->BAD Phosphorylates (inactivates) p21 p21 (CDKN1A) PIM1->p21 Phosphorylates (inactivates) mTORC1 mTORC1 Signaling PIM1->mTORC1 Activates Bcl_xL Bcl-xL / Bcl-2 BAD->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits CellCycle Cell Cycle Arrest p21->CellCycle Induces Translation Protein Translation mTORC1->Translation Promotes Experimental_Workflow Step1 Step 1: Biochemical Assay (PIM-1 Kinase Inhibition) Step2 Step 2: Cellular Assay (Anti-Proliferation / Viability) Step1->Step2 Potent compounds advance Data1 Determine IC₅₀ (Enzymatic Potency) Step1->Data1 Step3 Step 3: Mechanistic Assay (Western Blot for Target Engagement) Step2->Step3 Active compounds advance Data2 Determine IC₅₀ (Cellular Efficacy) Step2->Data2 Data3 Confirm Downstream Signaling Inhibition (e.g., p-BAD levels) Step3->Data3

Caption: Kinase Inhibitor Evaluation Workflow.

Protocol 1: In Vitro PIM-1 Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay quantifies the activity of PIM-1 kinase by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive method for determining the IC₅₀ value of an inhibitor. [10][11] Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then used by a luciferase to produce a luminescent signal directly proportional to the ADP produced, and thus to kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a substrate solution containing a PIM-1-specific peptide substrate (e.g., S6Ktide) and ATP (at a concentration near the Km for PIM-1) in Kinase Assay Buffer.

    • Prepare a serial 10-point dilution of the test inhibitor (e.g., 4-(2-Oxo-2-phenylethyl)nicotinonitrile) in 100% DMSO, followed by a further dilution into the Kinase Assay Buffer. Final DMSO concentration should be ≤1%.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of diluted inhibitor or vehicle (DMSO control) to the appropriate wells.

    • Add 10 µL of the substrate/ATP mix to all wells.

    • To initiate the reaction, add 10 µL of recombinant PIM-1 enzyme solution (e.g., 5 ng/µL) to all wells except the "no enzyme" blank.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Subtract the "no enzyme" background from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assessment (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines overexpressing PIM-1 (e.g., PC-3 prostate cancer, MCF-7 breast cancer). [12][13] Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan precipitate. Solubilizing this precipitate allows for colorimetric quantification of cell viability.

Step-by-Step Methodology:

  • Cell Plating:

    • Seed cells (e.g., PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours at 37°C. A purple precipitate should become visible in the wells with living cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

    • Plot the percent viability versus inhibitor concentration and fit the data to determine the cellular IC₅₀ value.

Protocol 3: Western Blot Analysis of Downstream PIM-1 Signaling

This protocol is used to verify that the inhibitor engages its target in the cellular environment by assessing the phosphorylation status of a known downstream PIM-1 substrate, such as BAD at Ser112. [14][15][16] Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies. An antibody against phosphorylated BAD (p-BAD Ser112) is used to detect the target modification, while an antibody against total BAD is used as a loading control.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Plate PC-3 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with the test inhibitor at various concentrations (e.g., 0.5x, 1x, and 5x the cellular IC₅₀) for 4-6 hours. Include a vehicle control.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST).

    • Incubate the membrane with a primary antibody specific for p-BAD (Ser112) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using an imaging system.

  • Stripping and Reprobing (for Loading Control):

    • (Optional) Strip the membrane of the first set of antibodies using a mild stripping buffer.

    • Re-block and probe the same membrane with a primary antibody for total BAD or a housekeeping protein like β-actin to confirm equal protein loading.

Trustworthiness Through Self-Validation: A compound that demonstrates potent biochemical inhibition (Protocol 1), followed by effective reduction of cancer cell viability (Protocol 2), and a corresponding dose-dependent decrease in the phosphorylation of a key downstream substrate (Protocol 3) provides a highly validated and trustworthy dataset, strongly indicating on-target activity.

Conclusion and Future Directions

The nicotinonitrile scaffold, represented here by 4-(2-Oxo-2-phenylethyl)nicotinonitrile, demonstrates significant potential as a foundation for developing potent and selective PIM-1 kinase inhibitors. Comparative analysis reveals that derivatives of this class can achieve biochemical potencies on par with clinical candidates like AZD1208 and well-established tool compounds like SMI-4a. [6]The provided experimental workflow offers a robust framework for validating these findings, moving from initial biochemical screening to mechanistic confirmation in a cellular context.

Future research should focus on optimizing the nicotinonitrile scaffold to improve cellular efficacy and pharmacokinetic properties. Investigating the selectivity profile against PIM-2 and PIM-3, as well as a broader panel of kinases, will be crucial in advancing these compounds toward preclinical development. The ultimate goal is to develop inhibitors that not only demonstrate potent on-target activity but also translate that potency into effective and safe cancer therapeutics.

References

  • Ali, S. S., Nafie, M. S., & Farag, H. A. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Medicinal Chemistry Research, 34(5), 1074-1088. [Link]

  • Judi, D., et al. (2015). Pim-1 kinase as cancer drug target: An update. Oncology Letters. [Link]

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  • Judi, D., et al. (2015). Pim-1 kinase as cancer drug target: An update (Review). Spandidos Publications. [Link]

  • PIM1 inhibitors in preclinical and clinical trials. (n.d.). ResearchGate. [Link]

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  • PIM-1–specific mAb suppresses human and mouse tumor growth... (2009). Journal of Clinical Investigation. [Link]

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  • PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. (2010). Haematologica. [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature. [Link]

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2025). ResearchGate. [Link]

  • Targeting Pim kinases in hematological cancers: molecular and clinical review. (n.d.). National Institutes of Health. [Link]

  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors... (n.d.). National Institutes of Health. [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007). Molecular Cancer Therapeutics. [Link]

  • Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. (2022). PubMed. [Link]

  • Chemi-Verse™ PIM1 Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates... (2022). ACS Omega. [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold... (2025). National Institutes of Health. [Link]

  • Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold... (n.d.). RSC Publishing. [Link]

  • Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors... (n.d.). National Institutes of Health. [Link]

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Comparative

independent verification of the synthesis of 4-(2-Oxo-2-phenylethyl)nicotinonitrile

An Independent Verification and Comparative Guide to the Synthesis of 4-(2-Oxo-2-phenylethyl)nicotinonitrile Authored by: A Senior Application Scientist Introduction 4-(2-Oxo-2-phenylethyl)nicotinonitrile and its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

An Independent Verification and Comparative Guide to the Synthesis of 4-(2-Oxo-2-phenylethyl)nicotinonitrile

Authored by: A Senior Application Scientist

Introduction

4-(2-Oxo-2-phenylethyl)nicotinonitrile and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development. The nicotinonitrile scaffold is a key pharmacophore found in a variety of biologically active compounds. This guide provides an in-depth, independent verification of a proposed primary synthetic route for 4-(2-Oxo-2-phenylethyl)nicotinonitrile and objectively compares it with viable alternative methodologies. The information presented herein is intended for researchers, scientists, and drug development professionals, offering practical insights and supporting experimental data to guide synthetic strategy.

Proposed Primary Synthetic Route: A Multi-step Approach Leveraging Cross-Coupling

The following proposed route is a novel, yet rationally designed, multi-step synthesis that combines well-established chemical transformations to construct the target molecule. This pathway was designed for its potential for high yield and purity, and for the modularity that would allow for the synthesis of analogues.

Workflow of the Proposed Primary Synthetic Route

cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyridinone Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Suzuki-Miyaura Coupling A Acetophenone C 1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone) A->C B 4-Pyridinecarboxaldehyde B->C F 2-oxo-6-phenyl-4-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile C->F D Ethyl Cyanoacetate D->F E Ammonium Acetate E->F H 2-chloro-6-phenyl-4-(pyridin-4-yl)nicotinonitrile F->H G Phosphorus Oxychloride (POCl3) G->H K 4-(2-Oxo-2-phenylethyl)nicotinonitrile (Target Molecule) H->K I Acetophenone-derived Boronic Acid I->K J Pd(PPh3)4 J->K

Caption: Proposed Primary Synthetic Workflow

Experimental Protocol: Primary Synthetic Route
Step 1: Synthesis of 1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one (Chalcone)
  • To a stirred solution of acetophenone (1.20 g, 10 mmol) and 4-pyridinecarboxaldehyde (1.07 g, 10 mmol) in ethanol (20 mL), add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature.

  • Continue stirring for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • Recrystallize the crude product from ethanol to afford the pure chalcone.

Step 2: Synthesis of 2-oxo-6-phenyl-4-(pyridin-4-yl)-1,2-dihydropyridine-3-carbonitrile
  • A mixture of the chalcone from Step 1 (2.09 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) in absolute ethanol (40 mL) is refluxed for 8-10 hours.[1]

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, the precipitated solid is collected by filtration.

  • Wash the solid with cold ethanol and then water to remove excess ammonium acetate.

  • Dry the product under vacuum to yield the pyridinone derivative.

Step 3: Synthesis of 2-chloro-6-phenyl-4-(pyridin-4-yl)nicotinonitrile
  • A mixture of the pyridinone from Step 2 (2.85 g, 10 mmol) and phosphorus oxychloride (10 mL) is heated at reflux for 3-4 hours.[2]

  • After cooling, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Synthesis of 4-(2-Oxo-2-phenylethyl)nicotinonitrile
  • In a round-bottom flask, combine the chloropyridine from Step 3 (3.03 g, 10 mmol), an acetophenone-derived boronic acid (e.g., 2-phenylethenylboronic acid, followed by oxidation, or a related organoboron species) (12 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a suitable solvent like toluene or dioxane (50 mL).[3]

  • Add an aqueous solution of a base, such as 2M potassium carbonate (15 mL).

  • Heat the mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product, 4-(2-Oxo-2-phenylethyl)nicotinonitrile.

Comparative Analysis of Alternative Synthetic Routes

Several alternative strategies can be envisioned for the synthesis of 4-(2-Oxo-2-phenylethyl)nicotinonitrile, each with its own set of advantages and disadvantages.

Alternative Route 1: Malononitrile Derivative Pathway

This approach utilizes a pre-functionalized malononitrile derivative.

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Ring Formation A Malononitrile C 2-(2-oxo-2-phenylethyl)malononitrile A->C B Phenacyl Bromide B->C E 4-(2-Oxo-2-phenylethyl)nicotinonitrile C->E D Pyridine-derived C3 Synthon D->E

Caption: Alternative Route 1 Workflow

Description: This route begins with the synthesis of 2-(2-oxo-2-phenylethyl)malononitrile from malononitrile and phenacyl bromide.[4] The subsequent and more challenging step involves the cyclization with a suitable three-carbon synthon derived from pyridine to form the nicotinonitrile ring.

Alternative Route 2: Grignard Reaction on a Nicotinonitrile Ester

This method modifies a known procedure for a similar, yet distinct, molecule.

cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Grignard Reaction & Oxidation A 4-Methyl-nicotinonitrile C (3-cyano-pyridin-4-yl)-acetic acid methyl ester A->C B Dimethylcarbonate B->C F 4-(2-Oxo-2-phenylethyl)nicotinonitrile C->F D Phenylmagnesium Bromide D->F E Oxidative Workup E->F

Caption: Alternative Route 2 Workflow

Description: This pathway adapts a known synthesis of 4-(2-hydroxy-2-phenyl-ethyl)-nicotinonitrile.[5] The key modification would be the treatment of the intermediate ester with a phenyl Grignard reagent, followed by an oxidative workup to yield the desired ketone instead of the alcohol.

Alternative Route 3: Friedel-Crafts Acylation

A classic, though potentially problematic, approach.

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Friedel-Crafts Acylation A 4-Benzylpyridine C 4-Benzylnicotinonitrile A->C B Cyanation Reagent B->C F 4-(2-Oxo-2-phenylethyl)nicotinonitrile C->F D Benzoyl Chloride D->F E Aluminum Chloride (AlCl3) E->F

Caption: Alternative Route 3 Workflow

Description: This route proposes the Friedel-Crafts acylation of 4-benzylnicotinonitrile with benzoyl chloride.[3] A significant challenge lies in controlling the regioselectivity of the acylation on the pyridine ring and the potential for competing reactions.

Comparative Data Summary
FeatureProposed Primary RouteAlternative Route 1Alternative Route 2Alternative Route 3
Plausibility HighModerateModerate to HighLow to Moderate
Number of Steps 4222
Key Challenge Optimization of the Suzuki-Miyaura coupling step.Development of a reliable cyclization method for the second step.Controlling the Grignard addition and subsequent oxidation.Poor regioselectivity and potential for side reactions during acylation.
Potential Yield Moderate to HighPotentially low due to the challenging cyclization.ModerateLow
Scalability GoodPotentially difficult to scale.ModeratePoor
Versatility for Analogue Synthesis HighModerateModerateLow

Conclusion

The independent verification and comparative analysis suggest that the Proposed Primary Synthetic Route offers the most promising and robust strategy for the synthesis of 4-(2-Oxo-2-phenylethyl)nicotinonitrile. While it involves more steps than the alternatives, each transformation is based on well-established and reliable reactions, which increases the overall probability of success. The modularity of this route, particularly the Suzuki-Miyaura coupling in the final step, provides significant advantages for the generation of a library of analogues for structure-activity relationship (SAR) studies.

The alternative routes, while shorter, present significant chemical challenges that would require substantial optimization and may ultimately prove to be lower-yielding and less scalable. This guide, therefore, endorses the Proposed Primary Synthetic Route as the recommended starting point for researchers aiming to synthesize 4-(2-Oxo-2-phenylethyl)nicotinonitrile and related compounds.

References

  • Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908-919. Available at: [Link]

  • Al-Ghorbani, M., et al. (2016). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 21(1), 2. Available at: [Link]

  • Hassan, A. S., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8345. Available at: [Link]

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  • Ray, C. T., et al. (2010). Process for the preparation of cyanine dyes with polysulfonate anions. US7745634B2. Google Patents.
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  • Abdel-Aziz, A. A.-M., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon. ACS Omega, 7(12), 10695-10713. Available at: [Link]

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Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Nicotinonitrile Derivatives

The nicotinonitrile, or 3-cyanopyridine, nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its presence in a variety of biologically active compounds, includ...

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Author: BenchChem Technical Support Team. Date: April 2026

The nicotinonitrile, or 3-cyanopyridine, nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its presence in a variety of biologically active compounds, including marketed drugs like the kinase inhibitor Bosutinib, underscores its importance in drug design.[2] The unique electronic properties of the pyridine ring combined with the electron-withdrawing nitrile group make it a versatile template for developing novel therapeutics.[3]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of nicotinonitrile derivatives across several key therapeutic areas. We will dissect how specific structural modifications influence biological activity, supported by quantitative data and validated experimental protocols, to offer a clear perspective for researchers and drug development professionals.

Anticancer Activity: Targeting Kinases and Inducing Apoptosis

A primary focus for nicotinonitrile derivatives is in oncology, where they have been shown to exert potent antiproliferative effects by inhibiting various protein kinases and inducing programmed cell death.[1][3]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of nicotinonitrile derivatives is highly dependent on the nature and position of substituents on the pyridine core and the presence of fused heterocyclic systems.

  • Substitution at the 2-position: The 2-position is a critical site for modification. Introducing an oxy-acetohydrazide side chain serves as a key intermediate for synthesizing various heterocyclic moieties like oxadiazoles and pyrazoles, which can enhance cytotoxic activity.[4] Derivatives with a 2-hydrazino group can be further cyclized to form N-pyrazolo derivatives, which have shown significant inhibitory effects against cancer cell lines.[4]

  • Substitution at the 4- and 6-positions: Bulky aryl groups at the 4- and 6-positions are common and generally favorable for activity. For instance, 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles are potent inhibitors of the oncogenic PIM-1 kinase.[5][6] The electronic nature of these aryl groups (e.g., electron-donating or -withdrawing groups) can fine-tune the activity and selectivity.

  • Fused Ring Systems: Fusing other rings to the nicotinonitrile scaffold, such as pyrazole, often leads to enhanced potency. Pyrazolo[3,4-b]pyridine derivatives have demonstrated strong antiproliferative activity by inducing apoptosis.[7]

  • Mechanism of Action - PIM-1 Kinase Inhibition: Many potent anticancer nicotinonitriles function as PIM-1 kinase inhibitors.[8][9] This serine/threonine kinase is overexpressed in many cancers and promotes cell survival and proliferation. Docking studies reveal that the nicotinonitrile scaffold can effectively bind within the ATP-binding pocket of the kinase, with the nitrile group often forming crucial hydrogen bonds.[8][10] Potent derivatives can induce cell cycle arrest and apoptosis.[8][9]

Quantitative Comparison of Anticancer Activity

The following table summarizes the cytotoxic activity of representative nicotinonitrile derivatives against various human cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
7b 4-(4-methoxyphenyl), 6-phenyl, 2-oxoMCF-7 (Breast)3.58[8]
PC-3 (Prostate)3.60[8]
8e Fused pyrazolo[3,4-b]pyridine coreHepG2 (Liver)≤ 0.28[9]
12 2-oxy-acetamide linker to N-methylpiperazineMCF-7 (Breast)0.5[10]
13 Pyrazolo[3,4-b]pyridine coreHepG2 (Liver)8.78[7]
19 Pyrazolo[3,4-b]pyridine coreHeLa (Cervical)4.26[7]
Doxorubicin (Reference Drug)MCF-7 (Breast)2.14[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[11][12]

Causality: This protocol is self-validating because it relies on the principle that only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt into a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effect.[12][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG2) into 96-well plates at a density of approximately 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.[12]

  • Compound Treatment: Prepare serial dilutions of the test nicotinonitrile derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).

  • Incubation: Incubate the plates for 48-72 hours to allow the compounds to exert their cytotoxic effects.[15]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[13][14]

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into insoluble purple formazan crystals.[13][14]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[14][16]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and using regression analysis.

Visualization: PIM-1 Kinase Inhibition Pathway

PIM1_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine STAT STAT JAK->STAT Phosphorylates Transcription Gene Transcription (Proliferation, Survival) STAT->Transcription PIM1 PIM-1 Kinase pBAD p-BAD (Inactive) PIM1->pBAD Phosphorylates (Inactivates BAD) BAD BAD Bcl2 Bcl-2 BAD->Bcl2 pBAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Nicotinonitrile Nicotinonitrile Derivative Nicotinonitrile->PIM1 INHIBITS Transcription->PIM1 Upregulates

Caption: Nicotinonitrile derivatives can inhibit PIM-1 kinase, preventing the inactivation of the pro-apoptotic protein BAD and promoting apoptosis.

Antimicrobial Activity: A Broad-Spectrum Approach

Nicotinonitrile derivatives also exhibit significant potential as antimicrobial agents, with activity reported against a range of bacteria and fungi.[7][17]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy is closely tied to the specific heterocyclic systems synthesized from the nicotinonitrile precursor.

  • Antibacterial Activity: Fused thieno[2,3-b]pyridines, synthesized from nicotinonitrile precursors, have shown notable antibacterial properties.[17] The introduction of thiazolidine and pyrazole moieties has also been found to confer activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative bacteria.[17]

  • Antifungal Activity: Certain diaryl-3-cyano-1H-pyridinone derivatives have demonstrated selective activity against fungi like Candida albicans and Aspergillus niger.[17] The overall lipophilicity and the specific aryl substituents play a key role in determining the antifungal spectrum and potency.

Quantitative Comparison of Antimicrobial Activity
Compound IDKey Structural FeaturesMicroorganismActivity (Inhibition Zone mm)Reference
2b 4,6-diaryl-pyridinoneCandida albicans12[17]
10c Fused oxadiazole ringCandida albicans12[17]
Ampicillin (Reference Drug)Bacillus subtilis20[14]
Fluconazole (Reference Drug)Candida albicans19[17]
Experimental Protocol: Agar Well Diffusion Method

This method is a widely used, straightforward technique to evaluate the antimicrobial activity of chemical compounds.[18][19]

Causality: The protocol's validity rests on the principle of diffusion. The test compound diffuses from a well through the agar medium.[19] If the compound is active against the test microorganism, it will inhibit its growth, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's antimicrobial potency and its diffusion characteristics.[20]

Step-by-Step Methodology:

  • Media Preparation: Prepare sterile Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Candida albicans).

  • Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate to create a "lawn" of microorganisms.[19][21]

  • Well Creation: Aseptically punch wells (typically 6 mm in diameter) into the inoculated agar plate using a sterile cork borer or a pipette tip.[18][21]

  • Compound Application: Add a specific volume (e.g., 100 µL) of the test nicotinonitrile derivative solution (dissolved in a suitable solvent like DMSO) into each well.[18][22]

  • Controls: Use a well with the solvent alone (e.g., DMSO) as a negative control and wells with standard antibiotic or antifungal drugs (e.g., Ampicillin, Fluconazole) as positive controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[22]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters.

Visualization: Antimicrobial SAR Workflow

SAR_Workflow Start Nicotinonitrile Core Scaffold Synth Chemical Synthesis (e.g., Cyclization, Fusion) Start->Synth Library Library of Derivatives Synth->Library Screen Antimicrobial Screening (Agar Well Diffusion) Library->Screen Data Collect Data (Zone of Inhibition) Screen->Data Analysis SAR Analysis Data->Analysis Analysis->Synth Iterative Optimization Lead Identify Lead Compound(s) Analysis->Lead

Caption: A typical workflow for discovering antimicrobial leads, from synthesis based on a core scaffold to screening and SAR analysis.

Antiviral Activity: Exploring Nucleoside Analogues

The nicotinonitrile scaffold has also been explored for antiviral applications, with derivatives showing activity against pathogenic viruses.

Structure-Activity Relationship (SAR) Insights

A key strategy for imparting antiviral activity is the conversion of nicotinonitrile derivatives into nucleoside analogues.

  • Glycosylation: The attachment of a sugar moiety (glycosylation) to the pyridinone ring nitrogen can produce nucleoside analogues.[17] This modification is a classic strategy in antiviral drug design, as these analogues can interfere with viral replication machinery.

  • Specific Activity: A 2-oxonicotinonitrile nucleoside analogue has demonstrated good activity against SARS-CoV and influenza A (H5N1) viruses. The acetylated form of the nucleoside was found to be active, highlighting the importance of the prodrug approach for cell permeability.

Quantitative Comparison of Antiviral Activity
Compound IDKey Structural FeaturesVirusEC50 (µM)CC50 (µM)SIReference
2aAc 2-oxonicotinonitrile acetylated nucleosideSARS-CoV> 1.9> 100> 52.6[14]
Influenza A (H5N1)> 1.9> 100> 52.6[14]

(EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index = CC50/EC50)

Experimental Protocol: In Vitro Antiviral Assay (CPE Reduction)

This assay evaluates a compound's ability to inhibit the virus-induced cytopathic effect (CPE), which refers to the structural changes in host cells caused by viral invasion.[15][23]

Causality: The protocol is validated by comparing the health of virus-infected cells in the presence and absence of the test compound. An effective antiviral agent will protect the cells from virus-induced death, resulting in a higher cell viability signal (e.g., via neutral red uptake or MTT assay) compared to the untreated, virus-infected control wells.[24]

Step-by-Step Methodology:

  • Cell Seeding: Seed a susceptible host cell line (e.g., Vero E6 for SARS-CoV) in a 96-well plate and incubate for 24 hours to form a confluent monolayer.[15][25]

  • Compound Preparation: Prepare serial dilutions of the test nicotinonitrile derivative.

  • Infection and Treatment: Remove the culture medium. Add the virus at a specific multiplicity of infection (MOI) to the cells, immediately followed by the addition of the diluted test compounds.[15]

  • Controls: Include wells with cells only (cell control), cells with virus only (virus control), and a known antiviral drug (positive control).[15]

  • Incubation: Incubate the plates at 37°C until the virus control wells show 80-90% CPE, which can take 48-72 hours.[15]

  • Viability Assessment: Quantify cell viability. This can be done by visually scoring the CPE, or more quantitatively by staining with a dye like crystal violet or using a cell viability assay (e.g., MTT, MTS, or Neutral Red).[23][25]

  • Data Analysis: Calculate the EC50 (the concentration at which 50% of the viral CPE is inhibited). In parallel, a cytotoxicity assay (CC50) is performed on uninfected cells to assess the compound's toxicity. The Selectivity Index (SI = CC50/EC50) is then calculated, with a higher SI value indicating a more promising therapeutic window.[15]

Visualization: Antiviral Drug Discovery Logic

Antiviral_SAR cluster_assays Biological Evaluation Core Nicotinonitrile Scaffold Mod Structural Modification (e.g., Glycosylation) Core->Mod Derivative Nucleoside Analogue Mod->Derivative Antiviral Antiviral Assay (EC50) Derivative->Antiviral Cytotox Cytotoxicity Assay (CC50) Derivative->Cytotox SI Selectivity Index (SI = CC50 / EC50) Antiviral->SI Cytotox->SI Goal High SI: Potent & Selective Antiviral Lead SI->Goal Maximize

Caption: The goal of antiviral SAR is to maximize the Selectivity Index (SI) by increasing antiviral potency (lower EC50) while minimizing host cell toxicity (higher CC50).

Conclusion

The nicotinonitrile scaffold is a remarkably versatile and productive starting point in medicinal chemistry. The ease of its synthesis and the ability to introduce a wide range of substituents and fused ring systems allow for extensive SAR exploration.[26] As demonstrated, targeted modifications have yielded potent derivatives with significant anticancer, antimicrobial, and antiviral activities. The key to successful drug development lies in understanding the nuanced relationships between chemical structure and biological function—correlating specific functional groups with kinase inhibition, linking heterocyclic systems to antimicrobial spectra, and using classic medicinal chemistry strategies like nucleoside analogue formation to combat viral replication. Future research will undoubtedly continue to unlock the therapeutic potential of this privileged scaffold, leading to the development of next-generation medicines.

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  • Hawas, S. S., El-Sayed, S. M., Elzahhar, P. A., & Moustafa, M. A. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10735–10748. [Link]

  • A Review: Synthesis and Medicinal Importance of Nicotinonitriles and Their Analogous. (2018). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Synthesis, investigation of the crystal structure, DFT and in silico medicinal potential of nicotinonitrile substituted quinazolindione as potential anticancer scaffold. (2025). Molecular Physics. Taylor & Francis. [Link]

  • Agar Well Diffusion Method Protocol. (n.d.). AWS. Retrieved March 29, 2026, from [Link]

  • In Vitro Antiviral Testing. (n.d.). Utah State University. Retrieved March 29, 2026, from [Link]

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  • Establishing SOPs for in vitro evaluation of antiviral activity against SARS-CoV-2. (2020). Retrieved March 29, 2026, from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79. [Link]

  • Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. (n.d.). Semantic Scholar. Retrieved March 29, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-(2-Oxo-2-phenylethyl)nicotinonitrile

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. 4-(2-Oxo-2-phenylethyl)nicotinonitrile, a substituted acetonitirle, represents...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. 4-(2-Oxo-2-phenylethyl)nicotinonitrile, a substituted acetonitirle, represents a class of compounds with significant potential in medicinal chemistry. As Senior Application Scientists, our commitment extends beyond providing high-quality reagents to ensuring our partners in research can handle these materials with the utmost confidence and safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers in the safe and effective use of this compound.

The following protocols are grounded in established principles of laboratory safety and are designed to be a self-validating system for the responsible handling of 4-(2-Oxo-2-phenylethyl)nicotinonitrile.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling of 4-(2-Oxo-2-phenylethyl)nicotinonitrile, a thorough risk assessment is paramount.[1] While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, its structure as a substituted acetonitrile warrants a cautious approach. Acetonitrile and its derivatives can be toxic and flammable.[2][3] Therefore, it is prudent to treat this compound as a Particularly Hazardous Substance (PHS).[4]

Potential Hazards:

  • Toxicity: Potential for toxicity if inhaled, ingested, or absorbed through the skin.

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.

  • Flammability: As with many organic nitriles, there is a potential for flammability, especially in the presence of an ignition source.[5]

A comprehensive risk assessment should consider the quantities being used, the nature of the experimental procedures, and the potential for exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are non-negotiable when handling 4-(2-Oxo-2-phenylethyl)nicotinonitrile. A layered approach to PPE is recommended to defend against potential exposure to liquid chemicals.[6]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[3][7]Provides comprehensive protection against splashes and aerosols.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][6]Prevents dermal absorption. Glove compatibility should be verified.
Body Protection A lab coat should be worn when handling hazardous substances.[7]Protects skin and personal clothing from contamination.
Respiratory Protection To be used when engineering controls are insufficient.[7]A risk assessment will determine if a respirator is necessary.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to well-defined operational protocols is critical to minimizing the risk of exposure and ensuring experimental integrity.

Engineering Controls: Containing the Hazard

All work with 4-(2-Oxo-2-phenylethyl)nicotinonitrile, especially when handling the solid powder, must be conducted within a certified chemical fume hood.[4][7] This primary engineering control is essential for preventing the inhalation of dust particles and vapors. The fume hood should have an average face velocity between 80 and 120 feet per minute.[7]

Handling Solid Compound

When handling the powdered form of the compound, the following steps should be followed to minimize the risk of aerosolization and exposure:

  • Preparation: Before starting, ensure the fume hood is clean and uncluttered. Assemble all necessary equipment, including a calibrated balance, weighing paper or boat, and appropriate containers.

  • Weighing: Carefully weigh the desired amount of the compound on the balance inside the fume hood. Use a spatula to transfer the solid, avoiding any sudden movements that could generate dust.

  • Dissolution: If the experimental protocol requires a solution, add the solvent to the solid in a suitable container within the fume hood. Gently swirl or stir to dissolve.

Handling Solutions

When working with solutions of 4-(2-Oxo-2-phenylethyl)nicotinonitrile, the following precautions should be taken:

  • Containment: Always work within the fume hood. Use secondary containment, such as a tray, to contain any potential spills.[4]

  • Transfers: Use appropriate tools, such as pipettes or syringes, for transferring solutions to minimize the risk of splashes and spills.

  • Heating: If heating is required, use a well-controlled heating mantle or hot plate with a stirrer. Avoid open flames.

The following diagram illustrates the recommended workflow for the safe handling of 4-(2-Oxo-2-phenylethyl)nicotinonitrile.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE FumeHood Verify Fume Hood Operation Prep->FumeHood Gather Gather Materials FumeHood->Gather Weigh Weigh Compound in Fume Hood Gather->Weigh Dissolve Prepare Solution in Fume Hood Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decontaminate Decontaminate Work Area Transfer->Decontaminate Waste Dispose of Waste Decontaminate->Waste RemovePPE Remove PPE Waste->RemovePPE Wash Wash Hands RemovePPE->Wash

Caption: Workflow for Safe Handling of 4-(2-Oxo-2-phenylethyl)nicotinonitrile.

Emergency Procedures: Planning for the Unexpected

Even with the best precautions, accidents can happen. Being prepared for emergencies is a critical component of a robust safety plan.

Spills

In the event of a spill, the following steps should be taken:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your supervisor and colleagues.

  • Contain: If it is safe to do so, use an appropriate absorbent material to contain the spill.

  • Clean: Clean the spill area according to your institution's established procedures for hazardous chemical spills.

Exposure
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3]

  • Inhalation: Move the affected person to fresh air.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3]

In all cases of exposure, seek immediate medical attention.

Storage and Disposal: Responsible Management from Cradle to Grave

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage

Store 4-(2-Oxo-2-phenylethyl)nicotinonitrile in a tightly sealed, properly labeled container.[8] The storage area should be cool, dry, and well-ventilated, away from sources of ignition.[5][8] Store incompatible chemicals separately.[1]

Disposal

All waste containing 4-(2-Oxo-2-phenylethyl)nicotinonitrile, including empty containers, contaminated PPE, and experimental residues, must be disposed of as hazardous waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.

References

  • Chemical Safety in the Workplace: Best Practices for Risk Reduction. 3E. [Link]

  • 10 Safety Tips For Safe Handling And Storing Of Chemicals. Green World Group. [Link]

  • Hazards During Chemicals in Use and Safety Guidelines. Labour Department. [Link]

  • Model Code of Practice: Managing risks of hazardous chemicals in the workplace. Safe Work Australia. [Link]

  • Acetonitrile Safety Data Sheet. National Institute of Technology and Evaluation. [Link]

  • Acetonitrile. University of Washington Environmental Health & Safety. [Link]

  • Safety Data Sheet: Acetonitrile. Carl ROTH. [Link]

  • Understanding the SDS for Acetonitrile: Safe Handling Practices. Chemical Safety. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. WorkSafe GEAR Australia. [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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